molecular formula C20H17F3N4NaO8P B3324142 Contezolid Acefosamil CAS No. 1807365-35-0

Contezolid Acefosamil

Número de catálogo: B3324142
Número CAS: 1807365-35-0
Peso molecular: 552.3 g/mol
Clave InChI: JANNTEAGZXJITO-BTQNPOSSSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CONTEZOLID ACEFOSAMIL is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Propiedades

IUPAC Name

sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNTEAGZXJITO-BTQNPOSSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807365-35-0
Record name Contezolid acefosamil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTEZOLID ACEFOSAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Contezolid Acefosamil chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil is a novel oxazolidinone antibiotic prodrug currently in development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria. As a prodrug, it is converted in vivo to its active metabolite, contezolid. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to contezolid acefosamil and its active form, contezolid.

Chemical Structure and Properties

This compound is chemically designated as (R)-3-(4-(2,3-dihydro-4-oxopyridin-1(4H)-yl)-2,3,5-trifluorophenyl)-5-(((isoxazol-3-ylamino)methyl)oxazolidin-2-one)yl)methyl acetate (B1210297) phosphonate. It is a water-soluble prodrug designed to overcome the solubility limitations of its active moiety, contezolid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C20H18F3N4O8P[2]
Molecular Weight 530.35 g/mol [3]
CAS Number 1807497-11-5[3]
Appearance Amorphous powder[4]
Water Solubility >200 mg/mL[5]
Stability Stable in aqueous solutions at pH 4.0-7.4 for 72 hours at room temperature. The lyophilized powder is stable under anhydrous conditions but may degrade in the presence of moisture.[1]

Table 2: Physicochemical Properties of Contezolid

PropertyValueSource
Molecular Formula C18H15F3N4O4[6]
Molecular Weight 408.337 g/mol [6]
CAS Number 1112968-42-9[6]

Mechanism of Action

As an oxazolidinone antibiotic, the active metabolite contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7] It targets the bacterial ribosome, specifically binding to the 50S ribosomal subunit.[7] This binding action prevents the formation of the functional 70S initiation complex, a critical step in the initiation of protein synthesis.[7][8] By interfering with this process, contezolid effectively halts the production of essential bacterial proteins, leading to the cessation of bacterial growth and replication. The binding site of oxazolidinones on the ribosome is distinct from that of other antibiotic classes, which contributes to its efficacy against bacteria that have developed resistance to other protein synthesis inhibitors.[9]

Mechanism_of_Action Mechanism of Action of Contezolid cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_subunit->Protein_Synthesis_Inhibition Prevents formation of 30S_subunit 30S Subunit Contezolid Contezolid Contezolid->50S_subunit Binds to mRNA mRNA mRNA->30S_subunit Binds to fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit

Mechanism of Action of Contezolid

Metabolic Pathway

This compound is a prodrug that undergoes rapid conversion to its active form, contezolid, in the body. This conversion is followed by metabolism of contezolid into inactive metabolites. The primary metabolic pathway involves the oxidation of the dihydropyridinone ring.[10][11]

Metabolic_Pathway Metabolic Pathway of this compound Contezolid_Acefosamil This compound (Prodrug) Contezolid Contezolid (Active Drug) Contezolid_Acefosamil->Contezolid In vivo conversion Metabolites Inactive Metabolites (e.g., M2) Contezolid->Metabolites Metabolism (Oxidation of dihydropyridinone ring) Excretion Excretion (Urine and Feces) Metabolites->Excretion

Metabolic Pathway of this compound

In Vitro Activity

The in vitro activity of contezolid has been evaluated against a range of Gram-positive bacteria, including resistant strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Table 3: In Vitro Activity of Contezolid Against Gram-Positive Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Source
Staphylococcus aureus (including MRSA)0.5 - 11 - 2[12]
Streptococcus pneumoniae0.25 - 0.50.5 - 1[12]
Enterococcus faecalis0.51[12]
Enterococcus faecium (including VRE)0.5 - 11 - 2[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of contezolid.[12][13]

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Bacteria Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate_Plates Inoculate microtiter plates with bacterial suspension and Contezolid dilutions Prepare_Bacteria->Inoculate_Plates Prepare_Drug Prepare serial dilutions of Contezolid in Mueller-Hinton broth Prepare_Drug->Inoculate_Plates Incubate Incubate plates at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Plates Visually inspect plates for bacterial growth Incubate->Read_Plates Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Plates->Determine_MIC

Workflow for MIC Determination

Detailed Methodology:

  • Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[12]

  • Drug Dilution: Serial twofold dilutions of contezolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[12]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Incubation: The plates are incubated at 35°C for 16-20 hours.[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of contezolid that completely inhibits visible bacterial growth.[12]

Pharmacokinetics

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of this compound and its active metabolite, contezolid.

Table 4: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Intravenous Dose of this compound

Parameter500 mg Dose2000 mg DoseSource
Cmax (mg/L) 1.95 ± 0.5715.61 ± 4.88[14]
AUC0–inf (h·mg/L) 40.25 ± 10.12129.41 ± 38.30[14]
Tmax (h) 2.002.75[14]
t1/2 (h) 13.3316.74[14]
Apparent Total Clearance (L/h) 16.0 (23.4% CV)N/A[15]

Table 5: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Oral Dose of this compound

Parameter500 mg Dose1500 mg DoseSource
Cmax (mg/L) 8.66 ± 2.6037.10 ± 8.66[14]
AUC0–inf (h·mg/L) 30.44 ± 7.33162.36 ± 47.08[14]
Tmax (h) 2.502.98[14]
Experimental Protocol: Phase I Pharmacokinetic Study

The following provides a general outline of a Phase I, single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in healthy subjects.

Study Design:

  • Single Ascending Dose (SAD): Subjects receive a single intravenous or oral dose of this compound or placebo. Blood and urine samples are collected at predetermined time points to measure drug and metabolite concentrations.[14][16]

  • Multiple Ascending Dose (MAD): Subjects receive multiple doses of this compound or placebo over a set period. Pharmacokinetic parameters are assessed at steady-state.[14][16]

Key Assessments:

  • Pharmacokinetic Sampling: Serial blood samples are collected to determine the plasma concentration-time profiles of this compound, contezolid, and its metabolites. Urine is collected to assess renal excretion.[17][18]

  • Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[14]

Conclusion

This compound is a promising new antibiotic with a potent in vitro activity against a range of clinically important Gram-positive pathogens. Its favorable pharmacokinetic profile, including high water solubility and rapid conversion to the active moiety, supports its development for both intravenous and oral administration. The unique mechanism of action of its active metabolite, contezolid, provides a valuable therapeutic option, particularly in the context of increasing antibiotic resistance. Further clinical development will continue to elucidate its efficacy and safety in treating bacterial infections.

References

The Synthesis of Contezolid Acefosamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (MRX-4) is a novel, water-soluble prodrug of the oxazolidinone antibiotic contezolid (MRX-I). Contezolid itself is a potent agent against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The development of contezolid acefosamil was driven by the need for an intravenous (IV) formulation of contezolid, which has modest aqueous solubility, thereby limiting its parenteral administration.[3][4] this compound, an O-acyl phosphoramidate (B1195095), exhibits excellent aqueous solubility and stability, making it suitable for both IV and oral administration.[3][4] This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and quantitative data, to support further research and development in this area.

Synthesis of the Core Moiety: Contezolid (CZD)

The synthesis of the active pharmaceutical ingredient, contezolid, is a critical precursor to the synthesis of its prodrug, this compound. The synthesis of contezolid has been approached through various routes, with a common strategy involving the construction of the core oxazolidinone ring and subsequent elaboration of the side chains.

A Representative Synthetic Approach to Contezolid

A plausible synthetic route to contezolid, based on established oxazolidinone synthesis methodologies, is outlined below. This pathway involves the formation of a key intermediate, (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one, followed by further functionalization.

Experimental Protocol: Synthesis of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A)

A detailed protocol for the synthesis of this key intermediate, while not fully elucidated in the primary search results, can be inferred from common practices in oxazolidinone synthesis. The synthesis would typically start from 3-fluoroaniline (B1664137) and proceed through multiple steps to construct the substituted oxazolidinone ring. The chemical (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, a structurally similar compound, is commercially available, suggesting that analogous synthetic routes are established.[5][6]

Synthesis of this compound (CZA) from Contezolid (CZD)

The synthesis of this compound from contezolid involves the key step of N-phosphorylation of the isoxazole (B147169) amine. Direct phosphorylation of contezolid proved to be challenging due to the low reactivity of the nitrogen atom on the electron-deficient isoxazole ring.[7] Therefore, a stepwise approach was developed.[7]

Step 1: Preparation of Phosphoramidate Precursors

The synthesis begins with the preparation of O,O'-dialkyl phosphoramidate isoxazole precursors. These are synthesized through the N-alkylation of the corresponding 3-(O,O'-dialkyl phosphoramido)isoxazoles with a mesylated derivative of the contezolid side chain precursor.[7]

Step 2: Synthesis of N-Phosphoramidate Derivatives of Contezolid

The phosphoramidate precursors are then coupled with the contezolid core to form the N-phosphoramidate derivatives. An alternative approach involves a direct Mitsunobu reaction.[7]

Step 3: O-Acylation to Yield this compound

The final step is the O-acylation of the phosphoramidate intermediate to yield this compound. This step is crucial for enhancing the stability of the prodrug.[7]

Quantitative Data for the Synthesis of this compound and Intermediates

StepProductReagents and ConditionsYield (%)
1Mesylate Intermediate (2)MeSO2Cl, TEA, DCM75
2N-Phosphoramidate Intermediate (3a/3b)LiOt-Bu, THF45
3N-Phosphoramidate Intermediate (3a/3b) via MitsunobuDIAD, TPP, THF12.6–33
4Iodide IntermediateNaI, acetone32
5Phosphoramidate Diacid (5)TMSI, DCMQuantitative (conversion)
6Disodium (B8443419) Salt of Phosphoramidate Diacid (6)aq. Na2CO337 (for 2 steps)
7This compound (8)Ac2O, NaOAc, ACN10–75 (for 2 steps)

Table 1: Summary of reaction yields for the synthesis of this compound and its key intermediates. Data sourced from Li et al. (2022).[7]

Experimental Protocol: Synthesis of this compound (8)

The following is a detailed experimental protocol for the synthesis of this compound from its phosphoramidate precursor, as described in the supplementary information of Li et al. (2022).[7]

  • Demethylation of the Phosphoramidate Intermediate: To a solution of the dimethyl phosphoramidate intermediate in dichloromethane (B109758) (DCM), add trimethylsilyl (B98337) iodide (TMSI). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by liquid chromatography-mass spectrometry (LCMS).

  • Aqueous Workup and Salt Formation: Quench the reaction with an aqueous solution of sodium carbonate (Na2CO3). Separate the aqueous layer containing the disodium salt of the phosphoramidate diacid.

  • O-Acylation: To the aqueous solution of the disodium salt, add acetonitrile (B52724) (ACN), followed by sodium acetate (B1210297) (NaOAc) and acetic anhydride (B1165640) (Ac2O). Stir the mixture at room temperature until the acylation is complete.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.

Synthesis Pathway and Logic

The synthesis of this compound is a multi-step process that begins with the synthesis of the parent drug, contezolid. The subsequent conversion to the prodrug involves the strategic addition of a phosphoramidate group, followed by O-acylation to enhance stability and solubility.

Caption: Overall synthetic strategy for this compound.

Experimental Workflow for this compound Synthesis

The laboratory workflow for the synthesis of this compound from its N-phosphoramidate intermediate involves a sequence of reaction, workup, and purification steps.

Experimental_Workflow Start Start: N-Phosphoramidate Intermediate Step1 Step 1: Demethylation (TMSI in DCM) Start->Step1 Step2 Step 2: Aqueous Workup (aq. Na2CO3) Step1->Step2 Step3 Step 3: O-Acylation (Ac2O, NaOAc in ACN/H2O) Step2->Step3 Step4 Step 4: Purification (Reverse-Phase HPLC) Step3->Step4 End End Product: This compound Step4->End

Caption: Key steps in the conversion to this compound.

Conclusion

The synthesis of this compound represents a significant advancement in the development of oxazolidinone antibiotics, providing a viable solution for intravenous administration of the potent antibacterial agent, contezolid. The multi-step synthesis, while complex, is well-defined and allows for the production of a highly water-soluble and stable prodrug. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and optimization of the synthesis of this promising new therapeutic agent.

References

Contezolid Acefosamil: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil, a novel oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. As a prodrug of contezolid, it is designed for both intravenous and oral administration, offering flexibility in clinical settings. This technical guide provides an in-depth exploration of the molecular mechanism by which contezolid inhibits bacterial protein synthesis. Through a detailed analysis of its interaction with the bacterial ribosome, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the precise binding site within the 50S ribosomal subunit, the inhibition of the initiation phase of translation, and the structural basis for its potent activity. Furthermore, this guide outlines detailed experimental protocols for key assays and presents available quantitative data to facilitate further research and development in this critical therapeutic area.

Introduction

The rise of antibiotic resistance, particularly among Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a severe threat to global health.[1] The oxazolidinone class of antibiotics has emerged as a crucial tool in combating these challenging infections due to their unique mechanism of action that limits cross-resistance with other antibiotic classes.[1][2] Contezolid acefosamil is a next-generation oxazolidinone developed to provide a potent and safe therapeutic option against these resistant strains.[1] Contezolid, the active metabolite, exerts its antibacterial effect by targeting a fundamental process in bacterial viability: protein synthesis.[3] This guide will elucidate the intricate details of this interaction at the molecular level.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Contezolid operates by binding to the bacterial 50S ribosomal subunit, a key component of the protein synthesis machinery.[3][4] This binding event effectively halts the production of essential proteins, leading to a bacteriostatic effect, and in some cases, bactericidal activity at higher concentrations.[3] The primary mechanism involves the inhibition of the initiation of protein synthesis.[5][6]

Binding to the 50S Ribosomal Subunit

Structural studies, particularly cryo-electron microscopy (cryo-EM), have provided a high-resolution view of the contezolid binding site within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2] The PTC is a highly conserved region responsible for catalyzing peptide bond formation. Contezolid binds within the A-site of the PTC, the very location where the aminoacyl-tRNA (aa-tRNA) docks during the elongation cycle of protein synthesis.[2]

By occupying this critical space, contezolid sterically hinders the proper positioning of the incoming aa-tRNA, thereby preventing the formation of the initiation complex, a crucial step for the translation of mRNA into protein.[1][2] This direct blockage of the A-site is a hallmark of the oxazolidinone class and is the foundation of their potent antibacterial activity.

Molecular Interactions with the Ribosome

The high-resolution cryo-EM structure of contezolid bound to the Staphylococcus aureus 50S ribosomal subunit reveals specific interactions with the 23S rRNA.[2] Key interactions include:

  • π-π stacking: The isoxazole (B147169) ring of contezolid's C5-domain engages in π-π stacking interactions with the guanine (B1146940) base of G2061.[2]

  • Van der Waals forces: Contezolid forms van der Waals interactions with A2503.[2]

  • Hydrophobic interactions: The fluorinated B-ring of contezolid nestles into a hydrophobic pocket created by nucleotides A2451 and C2452.[2]

  • Tight interaction with U2504: The oxazolidinone core of contezolid exhibits a close interaction with the nucleobase of U2504.[2]

These specific molecular contacts anchor contezolid firmly within the PTC, ensuring sustained inhibition of protein synthesis.

Quantitative Data

AntibioticAssay TypeBacterial SpeciesIC50 (µM)Reference
LinezolidIn vitro transcription-translationE. coli1.8[7]
EperezolidIn vitro transcription-translationE. coli2.5[7]
LinezolidIn vitro translation (MS2 RNA)E. coli15 - 24[7]
RadezolidIn vitro translation (sf-GFP)E. coli (Cfr-modified ribosomes)~1[8]

Minimum Inhibitory Concentration (MIC) values provide a measure of the antibiotic's potency against whole bacterial cells.

AntibioticOrganismMIC50/MIC90 (mg/L)Reference
ContezolidS. aureus0.5/1[6]
ContezolidCoagulase-negative Staphylococcus0.25/0.5[6]
ContezolidEnterococcus spp.0.5/1[6]
ContezolidStreptococci1/1[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of contezolid.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Contezolid Complexes

This protocol is adapted from Wright et al., 2020.[2]

  • Ribosome Purification: Isolate 70S ribosomes from the target bacterial strain (e.g., Staphylococcus aureus) using established protocols involving differential centrifugation and sucrose (B13894) density gradient centrifugation.

  • Complex Formation:

    • Thaw freshly prepared 70S ribosomes on ice.

    • Prepare a stock solution of contezolid in a suitable solvent (e.g., DMSO).

    • Add the contezolid stock solution to the ribosome solution to a final concentration of approximately 10 µM.

    • Incubate the mixture at 37°C for 15 minutes to facilitate binding.

    • Transfer the mixture to ice and incubate for an additional 1 hour.

  • Grid Preparation:

    • Glow-discharge transmission electron microscopy (TEM) grids.

    • Apply 3-4 µL of the ribosome-contezolid complex solution to the grids.

    • Plunge-freeze the grids in liquid ethane (B1197151) using a vitrification robot.

  • Data Collection:

    • Image the frozen-hydrated samples using a transmission electron microscope equipped with a direct electron detector, operating at an accelerating voltage of 200-300 kV.

    • Collect a large dataset of movie frames.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and dose-weighting of the movie frames.

    • Estimate the contrast transfer function (CTF).

    • Pick individual ribosome particles.

    • Perform 2D and 3D classification to select for homogenous particle populations.

    • Carry out 3D refinement of the 50S subunit to achieve high resolution.

    • Build and refine an atomic model of the contezolid-ribosome complex into the resulting cryo-EM density map.

In Vitro Translation Inhibition Assay

This protocol is a generalized procedure adaptable for contezolid.

  • Prepare the In Vitro Translation System:

    • Use a commercially available bacterial cell-free transcription-translation system (e.g., PURExpress®).

    • Alternatively, prepare an S30 extract from the desired bacterial strain.

  • Set up the Reactions:

    • In a microcentrifuge tube or 96-well plate, combine the components of the translation system according to the manufacturer's instructions.

    • Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

    • Add varying concentrations of contezolid (and a vehicle control, e.g., DMSO).

    • Initiate the reaction by adding the appropriate start solution (e.g., containing amino acids and an energy source).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Detection and Analysis:

    • Quantify the amount of synthesized reporter protein using a suitable assay (e.g., luciferase assay, colorimetric assay for β-galactosidase).

    • Plot the percentage of protein synthesis inhibition against the logarithm of the contezolid concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Ribosome Binding Assay (Filter-Binding)

This is a generalized protocol for assessing the binding of a radiolabeled ligand to ribosomes.

  • Prepare Ribosomes and Radiolabeled Contezolid:

    • Purify 70S ribosomes or 50S subunits as described previously.

    • Synthesize or obtain radiolabeled contezolid (e.g., [3H]-contezolid or [14C]-contezolid).

  • Set up Binding Reactions:

    • In a series of tubes, add a fixed concentration of purified ribosomes in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, KCl, and DTT).

    • Add increasing concentrations of radiolabeled contezolid.

    • For competition assays, add a fixed concentration of radiolabeled contezolid and increasing concentrations of unlabeled contezolid or a competitor antibiotic.

  • Incubation: Incubate the reactions at 37°C for a time sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Filtration:

    • Rapidly filter the binding reactions through a nitrocellulose membrane using a vacuum manifold. Ribosomes and ribosome-bound ligands will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with a small volume of ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Plot the amount of bound radiolabeled contezolid as a function of its concentration.

    • Determine the equilibrium dissociation constant (Kd) by fitting the data to a saturation binding curve. For competition assays, calculate the inhibition constant (Ki).

Visualizations

Signaling Pathways and Experimental Workflows

contezolid_mechanism cluster_drug This compound (Prodrug) cluster_active Active Drug cluster_target Bacterial Cell Contezolid_Acefosamil This compound Contezolid Contezolid Contezolid_Acefosamil->Contezolid Metabolic Activation Subunit_50S 50S Subunit Contezolid->Subunit_50S Binds to Initiation_Complex Initiation Complex Formation Contezolid->Initiation_Complex Inhibits Ribosome 70S Ribosome Ribosome->Subunit_50S PTC Peptidyl Transferase Center (PTC) (A-site) Subunit_50S->PTC Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Essential for Initiation_Complex->Protein_Synthesis Leads to

Caption: Mechanism of action of this compound.

cryo_em_workflow Ribosome_Purification Bacterial Ribosome Purification Complex_Formation Ribosome-Contezolid Complex Formation Ribosome_Purification->Complex_Formation Grid_Preparation Cryo-EM Grid Preparation Complex_Formation->Grid_Preparation Data_Collection TEM Data Collection Grid_Preparation->Data_Collection Image_Processing Image Processing (Motion Correction, CTF) Data_Collection->Image_Processing Particle_Picking Particle Picking Image_Processing->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Reconstruction 3D Reconstruction (High Resolution) Classification->Reconstruction Model_Building Atomic Model Building & Refinement Reconstruction->Model_Building

Caption: Cryo-EM experimental workflow.

in_vitro_translation_assay Setup Set up In Vitro Translation Reaction Add_Template Add Reporter (DNA/mRNA) Setup->Add_Template Add_Contezolid Add Contezolid (Varying Concentrations) Add_Template->Add_Contezolid Incubate Incubate at 37°C Add_Contezolid->Incubate Detect_Protein Detect Synthesized Reporter Protein Incubate->Detect_Protein Analyze Analyze Data (IC50 Determination) Detect_Protein->Analyze

Caption: In vitro translation inhibition assay workflow.

Conclusion

This compound, through its active metabolite contezolid, employs a precise and potent mechanism to inhibit bacterial protein synthesis. By targeting the A-site of the peptidyl transferase center on the 50S ribosomal subunit, it effectively blocks the initiation of translation, a critical step for bacterial survival. The detailed structural understanding of its binding mode provides a strong foundation for the rational design of future oxazolidinone antibiotics with improved efficacy and safety profiles. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the nuanced interactions of contezolid and other novel antibiotics with the bacterial ribosome, thereby contributing to the ongoing battle against antimicrobial resistance.

References

The Pharmacological Profile of Contezolid Acefosamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Contezolid (B1676844) acefosamil (CZA, MRX-4) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic, contezolid (CZD, MRX-I). Developed to address the therapeutic limitations of earlier-generation oxazolidinones, such as linezolid, it offers both intravenous (IV) and oral formulations for flexible dosing regimens. Contezolid exhibits potent activity against a wide spectrum of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4] A key distinguishing feature is its improved safety profile, notably a significantly reduced potential for the myelosuppression and neurotoxicity associated with long-term oxazolidinone therapy.[5][6][7][8] This document provides a comprehensive overview of the pharmacological profile of contezolid acefosamil, detailing its mechanism of action, metabolic activation, pharmacokinetic and pharmacodynamic properties, and non-clinical safety data.

Mechanism of Action

As a member of the oxazolidinone class, the active moiety, contezolid, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][9] Contezolid binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[9][10] This binding action interferes with the formation of the functional 70S initiation complex, a critical step in the translation process, thereby halting the synthesis of essential bacterial proteins.[1][9][10] This mechanism prevents bacterial proliferation, allowing the host immune system to clear the infection.[1] The binding site is distinct from other antibiotic classes, which limits the potential for cross-resistance.[1]

cluster_MoA Mechanism of Action of Contezolid Contezolid Contezolid (Active Moiety) Ribosome Bacterial 50S Ribosomal Subunit Contezolid->Ribosome Binds to Complex Blocks Formation of 70S Initiation Complex Ribosome->Complex ProteinSynthesis Inhibition of Bacterial Protein Synthesis Complex->ProteinSynthesis BacterialDeath Bacteriostasis/ Bacterial Cell Death ProteinSynthesis->BacterialDeath cluster_Metabolism Metabolic Activation Pathway CZA This compound (CZA) (Prodrug, Inactive) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 Rapid Deacylation CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Dephosphorylation MRX1320 MRX-1320 (Inactive Metabolite) CZD->MRX1320 Degradation cluster_Safety Comparative Ribosomal Inhibition Profile Linezolid Linezolid BacRibo Bacterial Ribosomes Linezolid->BacRibo Strong Inhibition MitoRibo Mitochondrial Ribosomes Linezolid->MitoRibo Significant Inhibition Contezolid Contezolid Contezolid->BacRibo Strong Inhibition Contezolid->MitoRibo Weak Inhibition BacInhibit Antibacterial Efficacy BacRibo->BacInhibit Toxicity Myelosuppression (Toxicity) MitoRibo->Toxicity

References

In Vitro Activity Spectrum of Contezolid Acefosamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil is a novel oxazolidinone antibacterial agent. It is a prodrug that is converted in vivo to its active form, contezolid.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of contezolid against a broad spectrum of clinically relevant bacterial pathogens. Contezolid demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3][4][5]

Mechanism of Action

As a member of the oxazolidinone class of antibiotics, contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][6][7][8] Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a critical step in the translation of messenger RNA (mRNA) into proteins.[1][4] This mechanism of action is distinct from other antibiotic classes, which contributes to its effectiveness against strains resistant to other agents.[1]

cluster_bacterial_cell Bacterial Cell mRNA mRNA Initiation_Complex 70S Initiation Complex mRNA->Initiation_Complex Translation Initiation 30S_subunit 30S Ribosomal Subunit 30S_subunit->Initiation_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Elongation Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Contezolid Contezolid Contezolid->50S_subunit Binds to 50S subunit, preventing formation of the initiation complex

Caption: Mechanism of action of Contezolid.

In Vitro Activity Data

The following tables summarize the in vitro activity of contezolid against a variety of Gram-positive bacteria, as determined by minimum inhibitory concentration (MIC) testing. The data is presented as MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Activity against Staphylococcus species
OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Staphylococcus aureus (overall)6060.51≤0.25 - 2
Methicillin-susceptible S. aureus (MSSA)3980.51≤0.25 - 2
Methicillin-resistant S. aureus (MRSA)2080.51≤0.25 - 1
Coagulase-negative Staphylococci (CoNS)1000.250.5Not Reported

Data sourced from Carvalhaes et al., 2020.[3][9]

Table 2: Activity against Enterococcus species
OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Enterococcus spp. (overall)1030.51Not Reported
Vancomycin-resistant Enterococcus faecium26Not Reported1Not Reported
Enterococcus spp. (from China)1290.510.25 - 2

Data compiled from multiple sources.[3][4][5][10]

Table 3: Activity against Streptococcus species
OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Streptococcus pneumoniae20111Not Reported
β-hemolytic Streptococci10211Not Reported
Viridans group Streptococci9911Not Reported

Data sourced from Carvalhaes et al., 2020.[3][10]

Experimental Protocols

The in vitro activity data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The general workflow for determining the Minimum Inhibitory Concentration (MIC) of contezolid is as follows:

  • Bacterial Isolate Preparation: Clinically significant bacterial isolates are collected and identified.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium.

  • Serial Dilution: Contezolid is serially diluted in the broth medium across a range of concentrations in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of contezolid that completely inhibits the visible growth of the bacteria.

Quality Control: To ensure the accuracy and reproducibility of the results, concurrent testing is performed with well-characterized quality control (QC) strains, such as:

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Streptococcus pneumoniae ATCC 49619[3]

cluster_workflow MIC Determination Workflow Isolate Bacterial Isolate Collection & Identification Inoculum Standardized Inoculum Preparation Isolate->Inoculum Inoculation Inoculation of Plate with Bacterial Suspension Inoculum->Inoculation Dilution Serial Dilution of Contezolid in Microtiter Plate Dilution->Inoculation Incubation Incubation (e.g., 18-24h at 35-37°C) Inoculation->Incubation Reading Visual Inspection for Bacterial Growth Incubation->Reading MIC Determine Lowest Concentration with No Visible Growth (MIC) Reading->MIC

Caption: General workflow for MIC determination.

Conclusion

Contezolid demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens, including those with resistance to other antibiotics. Its mechanism of action, targeting bacterial protein synthesis at the ribosomal level, provides a valuable therapeutic option. The consistent MIC values observed across different studies underscore its potential as an effective agent for the treatment of infections caused by susceptible organisms. Further clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Preclinical Development of Contezolid Acefosamil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic, contezolid (CZD).[1][2] Developed by MicuRx Pharmaceuticals, it is designed to address the therapeutic need for an intravenous (IV) formulation of contezolid, which itself has poor water solubility.[2][3] Contezolid acefosamil is being developed for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[4] A significant advantage of contezolid and its prodrug is the reduced potential for myelosuppression and monoamine oxidase (MAO) inhibition, which are known class-specific adverse effects of the first-generation oxazolidinone, linezolid (B1675486).[2][5] This guide provides a comprehensive overview of the preclinical development of this compound, focusing on its mechanism of action, in vivo efficacy, and safety pharmacology.

Mechanism of Action

This compound is a prodrug and does not possess intrinsic antibacterial activity.[6] In vivo, it undergoes rapid metabolic conversion to its active form, contezolid.[1][2] Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[4][7] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex required for the translation of mRNA into proteins.[4][7] This action halts bacterial proliferation, allowing the host immune system to clear the infection.[4] The binding site of contezolid on the ribosome is distinct, which helps to limit cross-resistance with other classes of antibiotics.[4]

The metabolic conversion of this compound to contezolid is a two-step process. First, this compound is deacylated to an intermediate metabolite, MRX-1352. Subsequently, MRX-1352 is dephosphorylated to release the active drug, contezolid.[1][8]

G cluster_0 In Vivo Metabolism This compound (CZA) This compound (CZA) MRX-1352 (Intermediate) MRX-1352 (Intermediate) This compound (CZA)->MRX-1352 (Intermediate) Deacylation Contezolid (CZD) (Active Drug) Contezolid (CZD) (Active Drug) MRX-1352 (Intermediate)->Contezolid (CZD) (Active Drug) Dephosphorylation

Caption: Metabolic activation of this compound.

In Vivo Efficacy

The in vivo antibacterial efficacy of this compound has been evaluated in various mouse infection models, demonstrating potent activity against a range of Gram-positive pathogens.[9][10]

Systemic and Thigh Infection Models

Studies have demonstrated that both oral and intravenous administration of this compound result in high antibacterial efficacy, comparable to that of linezolid.[9][10]

Parameter Mouse Systemic Infection Model Mouse Thigh Infection Model
Pathogens S. aureus (5 isolates), S. pneumoniae (3 isolates), S. pyogenes (2 isolates)S. aureus (2 isolates)
Comparator LinezolidLinezolid
Outcome High antibacterial efficacy, similar to linezolid for both oral and IV administration.[9][10]High antibacterial efficacy, similar to linezolid for both oral and IV administration.[9][10]
  • Animal Model: Mice were used for both systemic and thigh infection models.[9][10]

  • Infection:

    • Systemic Infection: Mice were infected with one of ten different Gram-positive bacterial isolates (S. aureus, S. pneumoniae, or S. pyogenes).[10]

    • Thigh Infection: Mice were infected with one of two S. aureus isolates in the thigh muscle.[10]

  • Treatment: this compound was administered either orally or intravenously. Linezolid was used as a comparator.[9][10]

  • Endpoints: The primary endpoint was the reduction in bacterial burden in the target tissue (e.g., blood for systemic infection, thigh muscle for thigh infection) compared to untreated controls.

Toxicology and Safety Pharmacology

Extensive preclinical safety evaluations of this compound have been conducted in rats and dogs, demonstrating a favorable safety profile, particularly with regard to myelosuppression and neurotoxicity.[1]

Four-Week Repeat-Dose Intravenous Toxicity Studies
Parameter Sprague-Dawley Rats Beagle Dogs
Doses (BID) 40, 80, and 160/120 mg/kg/dose25, 50, and 100/75 mg/kg/dose
Observations High dose was adjusted due to decreased body weight and food consumption. Dose-dependent transient reduction in erythrocyte levels at the end of the dosing phase.[1]High dose was adjusted due to decreased body weight and food consumption. Dose-dependent transient reduction in erythrocyte levels at the end of the dosing phase.[1]
Myelosuppression No reduction in platelet counts was observed.[1]No reduction in platelet counts was observed.[1]
NOAEL 80 mg/kg/dose BID25 mg/kg/dose BID
  • Species: Sprague-Dawley rats and beagle dogs.[1]

  • Administration: Intravenous administration of this compound twice daily (BID) for four weeks.[1]

  • Dose Groups: Three dose groups for each species, with the high dose being adjusted during the study due to adverse effects.[1]

  • Parameters Monitored: Clinical signs, body weight, food consumption, hematology (including erythrocyte and platelet counts), clinical chemistry, and gross pathology.[1]

  • Toxicokinetics: Plasma concentrations of contezolid were measured to assess exposure.[1]

G cluster_0 4-Week IV Toxicity Study Workflow cluster_1 Monitoring Parameters Animal Selection Animal Selection Dose Administration (IV, BID) Dose Administration (IV, BID) Animal Selection->Dose Administration (IV, BID) Rats & Dogs In-life Monitoring In-life Monitoring Dose Administration (IV, BID)->In-life Monitoring 4 Weeks Terminal Procedures Terminal Procedures In-life Monitoring->Terminal Procedures End of Study Clinical Signs Clinical Signs Data Analysis Data Analysis Terminal Procedures->Data Analysis Body Weight Body Weight Food Consumption Food Consumption Hematology Hematology

Caption: Workflow for the 4-week repeat-dose IV toxicity study.

Three-Month Neuropathological Evaluation

A three-month study in Long-Evans rats was conducted to specifically assess the potential for neurotoxicity.[1]

Parameter Long-Evans Rats
Doses (Oral, BID) 25, 37.5, and 50 mg/kg/dose
Outcome No evidence of neurotoxicity in the central, peripheral, or optical neurological systems.[1]
  • Species: Long-Evans rats.[1]

  • Administration: Oral administration of this compound twice daily (BID) for three months.[1]

  • Dose Groups: Three dose groups.[1]

  • Endpoints: Comprehensive neuropathological examination of the central, peripheral, and optical nervous systems.[1]

Toxicokinetic Findings

Toxicokinetic data from the repeat-dose toxicity studies indicated that the exposure to the active drug, contezolid, at the No-Observed-Adverse-Effect Levels (NOAELs) in both rats and dogs was higher than or comparable to the exposure expected at the intended clinical dose.[1]

Conclusion

The preclinical development program for this compound has established a strong foundation for its clinical evaluation. The data demonstrate that it is an effective prodrug that rapidly converts to the active antibiotic, contezolid, in vivo. Efficacy studies in mouse models of serious Gram-positive infections have shown that both intravenous and oral this compound are as effective as linezolid.[9][10] Importantly, the comprehensive toxicology and safety pharmacology studies have highlighted a favorable safety profile, particularly the lack of myelosuppression and neurotoxicity, which are significant concerns with long-term linezolid therapy.[1] These promising preclinical findings support the continued clinical development of this compound as a valuable therapeutic option for treating severe Gram-positive bacterial infections.

References

Contezolid Acefosamil vs. Contezolid: A Technical Guide to Solubility and Prodrug Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the aqueous solubility of the novel oxazolidinone antibiotic, Contezolid (B1676844), and its water-soluble prodrug, Contezolid Acefosamil. This document details the significant improvement in solubility achieved through the prodrug approach, the experimental protocols for solubility determination, the underlying mechanism of action, and the strategic workflow for prodrug development.

Core Solubility Comparison

Contezolid is a potent antibiotic effective against a range of Gram-positive bacteria.[1][2] However, its clinical utility for intravenous (IV) administration is hampered by its low aqueous solubility.[3][4][5] To address this limitation, this compound, a water-soluble O-acyl phosphoramidate (B1195095) prodrug, was developed.[3][4][6] This prodrug strategy dramatically enhances the aqueous solubility, making it suitable for both IV and oral administration.[3][7]

Data Presentation: Quantitative Solubility Data

The following table summarizes the key quantitative data regarding the aqueous solubility of Contezolid and this compound.

CompoundChemical ClassAqueous SolubilityAdministration Route(s)
Contezolid (CZD) Oxazolidinone Antibiotic~0.2 mg/mL[3]Oral[1][3]
This compound (CZA) O-acyl phosphoramidate prodrug of Contezolid>200 mg/mL[3][4][6]Intravenous (IV) and Oral[3][7][8]

This significant increase in solubility of over 1000-fold for this compound is a critical attribute that enables its formulation for intravenous infusion, a crucial option for treating severe infections in a hospital setting.[3][8]

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a fundamental aspect of drug discovery and development. Two common types of solubility assays are employed: kinetic and thermodynamic.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a dimethyl sulfoxide (B87167) (DMSO) stock solution.[9][10][11] This high-throughput method provides a rapid indication of solubility but may not represent true equilibrium solubility.[12]

Methodology: Nephelometric Assay [12][13]

  • Stock Solution Preparation: A concentrated stock solution of the test compound (e.g., 10-20 mM) is prepared in DMSO.[11]

  • Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[11][13]

  • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[10][13]

  • Precipitation Detection: The formation of precipitate at different concentrations is detected by measuring light scattering using a nephelometer.[12][13] The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution and is a critical parameter for formulation development.[12][14][15]

Methodology: Shake-Flask Method [10][11]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed vial.[10][16]

  • Equilibration: The vial is agitated (e.g., using a shaker or roller) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10][14]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[10][16]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][16] A calibration curve is used for accurate quantification.

Mechanism of Action and Prodrug Strategy

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Contezolid, like other oxazolidinone antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[17][18][19] It specifically binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for the translation of messenger RNA (mRNA) into proteins.[20][21][22] This disruption of protein synthesis ultimately halts bacterial growth and replication.[1][19]

Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit 30S Subunit Contezolid Contezolid Contezolid->50S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Inhibition->Initiation_Complex Inhibits

Caption: Mechanism of action of Contezolid.

Experimental Workflow: Prodrug Development and Evaluation

The development of this compound from Contezolid is a classic example of a successful prodrug strategy aimed at overcoming physicochemical limitations of a parent drug.[23][24] The general workflow for such a process is outlined below.

Prodrug Development Workflow Parent_Drug Parent Drug (Contezolid) - Poor Aqueous Solubility Prodrug_Design Prodrug Design & Synthesis (this compound) Parent_Drug->Prodrug_Design Physicochemical Physicochemical Characterization (Solubility, Stability) Prodrug_Design->Physicochemical In_Vitro In Vitro Evaluation (Conversion to Parent Drug) Physicochemical->In_Vitro Preclinical Preclinical Studies (Pharmacokinetics, Efficacy, Safety) In_Vitro->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: General workflow for prodrug development.

The process begins with identifying a lead compound with desirable pharmacological properties but suboptimal physicochemical characteristics.[25][26] A prodrug is then designed and synthesized to improve these properties.[23] Rigorous in vitro and in vivo preclinical studies are conducted to ensure the prodrug efficiently converts to the active parent drug and demonstrates a favorable safety and efficacy profile before advancing to clinical trials and seeking regulatory approval.[25][26] In the case of this compound, this prodrug is rapidly converted to the active Contezolid in vivo.[3][8]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (formerly MRX-4) represents a significant advancement in the oxazolidinone class of antibiotics, developed by MicuRx Pharmaceuticals. It is a water-soluble N-acetyl phosphoramidate (B1195095) prodrug of contezolid (MRX-I), designed to overcome the limitations of earlier oxazolidinones, such as linezolid (B1675486). This technical guide provides an in-depth analysis of the intellectual property landscape, synthesis, mechanism of action, and clinical evaluation of contezolid acefosamil, tailored for professionals in drug development and research. This compound is under investigation for treating serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4]

Intellectual Property Landscape

The intellectual property surrounding contezolid and its prodrug, this compound, is robust, with a patent portfolio covering the composition of matter, manufacturing processes, and various formulations. These patents are crucial for protecting the innovation and investment in the development of this next-generation antibiotic.

Core Patents

Micurx Pharmaceuticals, Inc. holds the key patents for contezolid and its derivatives. A foundational patent in this portfolio is US 8,178,683 , which covers a series of ortho-fluorophenyl oxazolidinones, including the core structure of contezolid (MRX-I). This patent secures the fundamental chemical entity that forms the basis of the active drug.

The innovation of a water-soluble prodrug is protected by patents such as US 9,382,276 B2 , which describes water-soluble O-carbonyl phosphoramidate prodrugs. This patent is pivotal for this compound, as it addresses the poor water solubility of contezolid, enabling the development of an intravenous formulation.

Furthermore, specific crystalline forms of this compound, which are important for stability and manufacturing, are covered by patents like US 12,180,242 B2 . This patent details the preparation and use of a stable crystalline form of the prodrug.

A summary of key patent families is provided in the table below.

Patent/Patent ApplicationTitleKey CoverageAssignee
US 8,178,683Antimicrobial ortho-fluorophenyl oxazolidinones for treatment of bacterial infectionsComposition of matter for a class of oxazolidinones including the core of Contezolid (MRX-I).Micurx Pharmaceuticals, Inc.
US 9,382,276 B2Water-soluble O-carbonyl phosphoramidate prodrugs for therapeutic administrationGeneral class of water-soluble phosphoramidate prodrugs, encompassing this compound.MicuRx Pharmaceuticals, Inc.
US 12,180,242 B2Pharmaceutical crystal of this compound, preparation method therefor, and uses thereofSpecific crystalline forms of this compound, enhancing stability and manufacturability.MicuRx Pharmaceuticals, Inc.
CN 105612166 ATherapeutic water-soluble (O-carbonyl) phosphoramidate prodrugChinese patent application related to the water-soluble prodrug form.MicuRx Pharmaceuticals, Inc.

Chemical Synthesis and Manufacturing

This compound is synthesized as a prodrug of contezolid to enhance its aqueous solubility for intravenous administration. The synthesis involves the preparation of the active drug, contezolid, followed by its conversion to the phosphoramidate prodrug.

Synthesis of Contezolid (MRX-I)

The synthesis of the oxazolidinone core of contezolid generally follows established methods for this class of compounds. A common route involves the reaction of a substituted aniline (B41778) with an epoxide, followed by cyclization to form the oxazolidinone ring.

Synthesis of this compound

The conversion of contezolid to its water-soluble prodrug, this compound, is a critical step. This process involves the formation of an O-acyl phosphoramidate derivative. The general synthetic scheme is outlined in the scientific literature.

Synthesis_Pathway cluster_contezolid Contezolid (MRX-I) Synthesis cluster_acefosamil This compound Synthesis Substituted_Aniline Substituted Aniline Intermediate Ring-Opened Intermediate Substituted_Aniline->Intermediate Reaction Epoxide Chiral Epoxide Epoxide->Intermediate Contezolid Contezolid (MRX-I) Intermediate->Contezolid Cyclization Contezolid_Acefosamil This compound Contezolid->Contezolid_Acefosamil Phosphoramidation Phosphorylating_Agent Phosphorylating Agent Phosphorylating_Agent->Contezolid_Acefosamil

Caption: Generalized synthesis pathway for Contezolid and this compound.

Mechanism of Action

Contezolid, the active metabolite of this compound, is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[5] It exerts its bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of a functional 70S initiation complex. This mechanism is distinct from other protein synthesis inhibitors, which contributes to its effectiveness against bacteria that have developed resistance to other antibiotic classes. A key advantage of contezolid is its reduced affinity for mitochondrial ribosomes compared to linezolid, which is believed to contribute to its improved hematologic safety profile.[6]

Mechanism_of_Action Contezolid Contezolid 50S_Subunit Bacterial 50S Ribosomal Subunit Contezolid->50S_Subunit targets Binding Binds to Peptidyl Transferase Center 50S_Subunit->Binding Initiation_Complex Inhibition of 70S Initiation Complex Formation Binding->Initiation_Complex Protein_Synthesis Bacterial Protein Synthesis Blocked Initiation_Complex->Protein_Synthesis Bacterial_Growth Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Contezolid.

In Vitro and In Vivo Efficacy

In Vitro Activity

Contezolid has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including resistant strains. Minimum Inhibitory Concentration (MIC) data from various studies highlight its effectiveness.

Table 1: In Vitro Activity of Contezolid against Gram-Positive Pathogens

OrganismNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)3150.50.5
Vancomycin-Resistant Enterococcus faeciumNot specified1.01.0
Vancomycin-Resistant Enterococcus faecalisNot specified1.01.0

Data sourced from a study of clinical isolates in China.[1][7]

Experimental Protocol: Broth Microdilution MIC Assay (General)

The in vitro activity of contezolid is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Agent: Contezolid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy in Animal Models

Preclinical studies in animal models of infection have demonstrated the in vivo efficacy of this compound. Mouse models of systemic and thigh infections are commonly used to evaluate the antibacterial effects of new agents.

In a mouse systemic infection model with S. aureus, orally and intravenously administered this compound showed high antibacterial efficacy, comparable to linezolid.[8] Similarly, in a neutropenic mouse thigh infection model, this compound demonstrated significant bacterial reduction.[8]

Experimental Protocol: Murine Thigh Infection Model (General)
  • Induction of Neutropenia: Mice (e.g., ICR or BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, treatment with this compound (administered intravenously or orally) or a comparator drug is initiated. Dosing regimens can vary to determine pharmacokinetic/pharmacodynamic parameters.

  • Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue). The reduction in bacterial count compared to untreated controls is a measure of the drug's efficacy.

Pharmacokinetics and Metabolism

This compound is rapidly and extensively converted to its active moiety, contezolid, in vivo. The pharmacokinetic profile has been characterized in Phase I clinical trials in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Contezolid after Single Ascending Doses (SAD) of this compound in Healthy Chinese Subjects

Administration RouteDose (mg)Cmax (mg/L)AUC₀₋ᵢₙf (h·mg/L)Tmax (h)t₁/₂ (h)
Intravenous (IV)5001.95 ± 0.5740.25 ± 10.122.0013.33
Intravenous (IV)200015.61 ± 4.88129.41 ± 38.302.7516.74
Oral5008.66 ± 2.6030.44 ± 7.332.50Not Reported
Oral150037.10 ± 8.66162.36 ± 47.082.98Not Reported

Data are presented as mean ± standard deviation for Cmax and AUC, and median for Tmax. Cmax: Maximum plasma concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life.[9]

Pharmacokinetics cluster_administration Administration cluster_body In Vivo Conversion & Metabolism cluster_elimination Elimination CZA_IV This compound (IV) CZA This compound CZA_IV->CZA CZA_Oral This compound (Oral) CZA_Oral->CZA CZD Contezolid (Active) CZA->CZD Rapid Conversion Metabolites Inactive Metabolites CZD->Metabolites Metabolism Excretion Renal Excretion Metabolites->Excretion

Caption: Pharmacokinetic pathway of this compound.

Clinical Development and Efficacy

This compound is being evaluated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and diabetic foot infections (DFI).

Phase II Study in ABSSSI (NCT03747497)

A Phase II, multicenter, randomized, double-blind study compared the safety and efficacy of intravenous and oral this compound to linezolid in adult patients with ABSSSI.[2][10]

Table 3: Clinical Efficacy Results from the Phase II ABSSSI Trial

EndpointThis compound (n=131)Linezolid (n=65)
Early Clinical Response at 48-72h (ITT Population)77.9%78.5%
Favorable Clinical Response at Post-Therapy Evaluation (ITT Population)76.3%73.8%

ITT: Intent-to-Treat[11]

The study demonstrated that this compound was non-inferior to linezolid in treating ABSSSI, with a comparable safety profile.[11]

Experimental Protocol: Phase II ABSSSI Trial (NCT03747497) - Simplified Overview
  • Patient Population: Adults with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection) with systemic signs of infection.

  • Study Design: Randomized, double-blind, active-comparator controlled.

  • Treatment Arms:

    • This compound: Intravenous loading dose followed by maintenance IV doses, with an option to switch to oral administration.

    • Linezolid: Intravenous administration with an option to switch to oral therapy.

  • Primary Endpoint: The primary efficacy endpoint was the early clinical response at 48-72 hours after the start of the study drug, defined as a ≥20% reduction in lesion size without receiving a non-study antibiotic.[12]

  • Secondary Endpoints: Clinical success at the end of therapy and post-therapy evaluation, microbiological response, and safety assessments.

Phase III Study in Diabetic Foot Infections (NCT05369052)

A Phase III clinical trial is currently underway to evaluate the safety and efficacy of this compound (IV) followed by oral contezolid compared to linezolid for the treatment of moderate to severe DFI.[9][13][14][15]

Clinical_Trial_Workflow Screening Patient Screening (ABSSSI or DFI) Randomization Randomization Screening->Randomization Arm_A This compound (IV to Oral) Randomization->Arm_A Arm_B Linezolid (IV to Oral) Randomization->Arm_B Treatment Treatment Period (e.g., 7-14 days) Arm_A->Treatment Arm_B->Treatment Endpoints Endpoint Assessment (Early, EOT, Post-Therapy) Treatment->Endpoints Safety Safety Monitoring Treatment->Safety

Caption: Simplified workflow of a typical clinical trial for this compound.

Safety Profile

A key advantage of contezolid and its prodrug is the improved safety profile compared to linezolid, particularly regarding myelosuppression. Clinical studies have shown a lower incidence of hematological adverse events, such as thrombocytopenia and neutropenia, with contezolid treatment.[16]

Conclusion

This compound is a promising next-generation oxazolidinone antibiotic with a strong intellectual property foundation. Its innovative prodrug design allows for both intravenous and oral administration, providing flexibility in clinical use. The active moiety, contezolid, demonstrates potent activity against challenging Gram-positive pathogens, including resistant strains, through the established mechanism of protein synthesis inhibition. Clinical data to date suggest non-inferior efficacy to linezolid with an improved safety profile, particularly a reduced risk of myelosuppression. Ongoing Phase III trials will further elucidate its role in the treatment of serious bacterial infections. This comprehensive technical overview provides researchers and drug development professionals with a solid foundation for understanding the scientific and commercial potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Infection Models of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established in vivo animal infection models used to evaluate the efficacy of contezolid (B1676844) acefosamil, a novel oxazolidinone antibiotic. Contezolid acefosamil is a prodrug that is rapidly converted to its active form, contezolid, in vivo.[1][2][3] It has demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6]

In Vitro Susceptibility

Contezolid exhibits potent in vitro activity against various Gram-positive pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for contezolid against key bacterial species.

Table 1: In Vitro Susceptibility of Gram-Positive Pathogens to Contezolid

OrganismStrain(s)Contezolid MIC₅₀ (µg/mL)Contezolid MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)Clinical Isolates0.50.5 - 1.0
Streptococcus pneumoniaeClinical Isolates1.01.0
Enterococcus faecium (VRE)Clinical Isolates-1.0

Data compiled from multiple sources.[5][7]

Murine Systemic Infection Model

This model is utilized to assess the systemic efficacy of this compound against lethal infections caused by various Gram-positive pathogens. The primary endpoint of this model is the survival of the infected animals, from which the 50% effective dose (ED₅₀) is calculated.

Experimental Protocol
  • Animal Model:

    • Species: Mouse

    • Strain: ICR (CD-1) or BALB/c

    • Sex: Male and female (equal distribution)[8]

    • Weight: 18-22 g

  • Bacterial Pathogens:

    • Staphylococcus aureus (e.g., ATCC 29213, ATCC 33591, ATCC 43300)[9]

    • Streptococcus pneumoniae (e.g., ATCC 49619)[9]

    • Streptococcus pyogenes (e.g., ATCC 19615)[9]

  • Inoculum Preparation:

    • Bacterial strains are cultured overnight on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for S. aureus, Blood Agar for Streptococcus spp.).

    • Colonies are suspended in sterile saline or 5% porcine mucin to achieve a predetermined lethal dose (e.g., 1-5 x 10⁷ CFU/mL). The exact inoculum size should be determined in preliminary studies to cause mortality in untreated animals within a specified timeframe.

  • Infection Procedure:

    • Mice are infected via intraperitoneal (IP) injection of the bacterial suspension (typically 0.5 mL).

  • Treatment:

    • At 1-hour post-infection, animals are randomly assigned to treatment groups.

    • This compound is administered via oral (PO) gavage or intravenous (IV) injection.

    • A range of doses is used to determine the ED₅₀.

    • A vehicle control group and a positive control group (e.g., linezolid) should be included.

  • Endpoint Analysis:

    • Animals are observed for mortality over a period of 7 days.

    • The ED₅₀, the dose that protects 50% of the animals from lethal infection, is calculated using the Probit method.[8]

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bact_prep Bacterial Culture and Inoculum Preparation infection Intraperitoneal Infection (Lethal Dose) bact_prep->infection animal_prep Animal Acclimatization (ICR or BALB/c mice) animal_prep->infection treatment Treatment Administration (1h post-infection) (PO or IV this compound) infection->treatment observation 7-Day Survival Monitoring treatment->observation ed50 ED50 Calculation (Probit Method) observation->ed50

Caption: Murine Systemic Infection Model Workflow.

Murine Neutropenic Thigh Infection Model

This localized infection model is considered a standard for evaluating the in vivo efficacy of antimicrobial agents, allowing for the quantification of bacterial burden in tissue.[10][11]

Experimental Protocol
  • Animal Model:

    • Species: Mouse

    • Strain: ICR (CD-1) or BALB/c[7]

    • Sex: Female

    • Weight: 23-27 g[12]

  • Immunosuppression:

    • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[10][12]

    • A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12]

  • Bacterial Pathogen:

    • Staphylococcus aureus (e.g., MRSA strain ATCC 43300)[7]

  • Inoculum Preparation:

    • S. aureus is grown in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

    • The bacterial cells are washed and resuspended in sterile saline to a final concentration of 1-5 x 10⁵ CFU/0.1 mL.[7]

  • Infection Procedure:

    • Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.[7]

  • Treatment:

    • Treatment is initiated 2 hours post-infection.

    • This compound is administered via oral gavage or intravenous injection.

    • Treatment is typically continued for a specified duration (e.g., 24-72 hours) with a defined dosing schedule (e.g., every 12 hours).[7]

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • The infected thigh muscle is aseptically dissected, weighed, and homogenized in a known volume of sterile saline.[7]

    • Serial dilutions of the tissue homogenate are plated on appropriate agar to determine the number of viable bacteria.

    • The bacterial load is calculated as colony-forming units per gram of tissue (CFU/g).[7]

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Thigh Infection neutropenia->infection bact_prep Bacterial Culture and Inoculum Preparation bact_prep->infection treatment Treatment Initiation (2h post-infection) (PO or IV this compound) infection->treatment euthanasia Euthanasia and Thigh Muscle Collection treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution and Plating homogenization->plating cfu_calc CFU/g Calculation plating->cfu_calc

Caption: Murine Neutropenic Thigh Infection Model Workflow.

Rat Foreign Body Osteomyelitis Model

This model is relevant for studying infections associated with orthopedic implants and biofilms.

Experimental Protocol
  • Animal Model:

    • Species: Rat

    • Strain: Wistar[13]

    • Sex: Male

  • Surgical Procedure and Infection:

    • The left tibia of the rats is surgically exposed.

    • A sclerosing agent (e.g., arachidonic acid) is injected into the medullary cavity, followed by inoculation with ~10⁶ CFU of MRSA.[13]

    • A sterile K-wire is implanted into the tibia.[13]

    • The infection is allowed to establish for a period of four weeks.[13]

  • Treatment:

    • After the establishment of chronic infection, rats are randomized into treatment groups.

    • Contezolid is administered orally (e.g., 50 mg/kg every 12 hours) for 21 days.[13]

    • Control groups may include no treatment and/or treatment with other antibiotics like rifampin or vancomycin.[13]

  • Endpoint Analysis:

    • Following the treatment period, the rats are euthanized.

    • The tibiae and K-wires are harvested aseptically.

    • The bone is cryopulverized, and both the bone and K-wires are cultured separately to quantify the bacterial load (log₁₀ CFU/gram of bone and log₁₀ CFU/K-wire).[13]

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo efficacy of contezolid and this compound in the described animal models.

Table 2: In Vivo Efficacy of this compound/Contezolid

ModelPathogenAdministration RouteEfficacy EndpointResult
Murine Systemic InfectionS. aureus (ATCC 19636)IVED₅₀Comparable to contezolid[14]
Murine Neutropenic Thigh InfectionS. aureusPO & IVBacterial Load ReductionHigh antibacterial efficacy, similar to linezolid[8][15]
Rat Foreign Body OsteomyelitisMRSAPOBacterial Load Reduction in Bone1.3 log₁₀ CFU/g reduction compared to untreated[16]
Rat Foreign Body OsteomyelitisMRSAPOBacterial Load Reduction on K-wire0.5 log₁₀ CFU/K-wire reduction compared to untreated[16]

Mechanism of Action and Metabolic Pathway

This compound is a prodrug designed for both oral and intravenous administration.[1][2] In vivo, it undergoes rapid metabolism to release the active drug, contezolid.[1][9] Contezolid, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[7]

G cluster_metabolism In Vivo Metabolism cluster_action Mechanism of Action CZA This compound (Prodrug) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 O-deacetylation CZD Contezolid (Active Drug) MRX1352->CZD N-dephosphorylation Ribosome Bacterial 50S Ribosomal Subunit CZD->Ribosome Binds to InitiationComplex Initiation Complex Formation Ribosome->InitiationComplex Prevents ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Inhibits

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil is a novel oxazolidinone prodrug antibiotic that, once administered, is converted in vivo to its active form, contezolid.[1][2] Contezolid demonstrates potent in vitro activity against a wide spectrum of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4][5] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis.[3][6] This document provides detailed protocols for the in vitro susceptibility testing of contezolid, summarizes its activity against key pathogens, and outlines its mechanism of action.

Mechanism of Action

Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis at an early stage.[3][7] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a crucial step in the translation of messenger RNA (mRNA) into proteins.[3][7] This unique binding site and mechanism of action limit cross-resistance with other antibiotic classes.[3]

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex combines with 50S 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex 50S_subunit->Initiation_Complex prevents formation mRNA mRNA mRNA->30S_subunit binds tRNA Initiator tRNA tRNA->30S_subunit binds Contezolid Contezolid Contezolid->50S_subunit binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth enables

Caption: Mechanism of action of Contezolid.

In Vitro Activity of Contezolid

The in vitro potency of contezolid has been extensively evaluated against a variety of Gram-positive clinical isolates. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for contezolid against important Gram-positive pathogens.

Table 1: In Vitro Activity of Contezolid against Staphylococcus Species

OrganismMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (all)0.51
Methicillin-susceptible S. aureus (MSSA)0.51
Methicillin-resistant S. aureus (MRSA)0.51
Coagulase-negative staphylococci0.250.5

Data sourced from multiple studies.[4][5]

Table 2: In Vitro Activity of Contezolid against Enterococcus and Streptococcus Species

OrganismMIC50 (mg/L)MIC90 (mg/L)
Enterococcus faecalis0.51
Enterococcus faecium0.51
Vancomycin-resistant E. faecium11
Streptococcus pneumoniae11
Streptococcus pyogenes11

Data sourced from multiple studies.[4][5][8]

Experimental Protocols for In Vitro Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antimicrobial susceptibility testing.[4][7][9]

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate Microtiter Plates Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of Contezolid Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination.

Materials:

  • Contezolid analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism grown on appropriate agar (B569324) medium

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of contezolid in a suitable solvent as recommended by the manufacturer.

    • Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). A spectrophotometer can be used for standardization.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the contezolid working solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125–16 µg/mL).[7]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16 to 20 hours in ambient air.[10]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of contezolid that completely inhibits visible growth.[10]

Quality Control

Concurrent quality control (QC) testing should be performed to ensure the accuracy and reproducibility of the susceptibility test results.

Table 3: Quality Control Strains and Expected MIC Ranges for Oxazolidinones

Quality Control StrainExpected MIC Range (mg/L) for Linezolid*
Staphylococcus aureus ATCC® 29213™1 - 4
Enterococcus faecalis ATCC® 29212™1 - 4
Streptococcus pneumoniae ATCC® 49619™0.5 - 2

*Specific QC ranges for contezolid are not yet established by CLSI. The ranges for linezolid, another oxazolidinone, are provided as a reference. Laboratories should establish their own internal QC ranges for contezolid.[4][7]

Breakpoint Criteria

Susceptibility test interpretive criteria (breakpoints) are used to categorize isolates as susceptible, intermediate, or resistant. While CLSI and EUCAST have not yet established official breakpoints for contezolid, tentative breakpoints have been used in clinical studies.[4][11] The Chinese prescribing information provides the following interpretive criteria:[8]

Table 4: Susceptibility Test Interpretive Criteria for Contezolid

OrganismSusceptible (≤ mg/L)
Staphylococcus species4
Enterococcus species4
Streptococcus pneumoniae2
α-haemolytic streptococci2
β-haemolytic streptococci2

Conclusion

Contezolid demonstrates potent in vitro activity against a broad range of clinically relevant Gram-positive bacteria, including multidrug-resistant strains.[7] The standardized broth microdilution method, following CLSI guidelines, is the recommended approach for determining the in vitro susceptibility of clinical isolates to contezolid. Adherence to detailed protocols and rigorous quality control is essential for accurate and reproducible results, which are critical for guiding therapeutic decisions and monitoring the emergence of resistance.

References

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Contezolid (B1676844) acefosamil is a novel oxazolidinone antibiotic developed to combat infections caused by resistant Gram-positive bacteria.[1] It is a prodrug that is converted in the body to its active form, contezolid.[1][2] Like other oxazolidinones, contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][3] Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of the functional 70S initiation complex, which is a crucial step in protein synthesis.[1][4] This mechanism of action is distinct from many other antibiotic classes, which helps limit cross-resistance.[1] Contezolid has demonstrated potent in vitro activity against a range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][4][5][6]

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] Accurate MIC determination is critical for antimicrobial susceptibility testing, surveillance studies, and the clinical development of new agents like contezolid acefosamil. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these testing methods.[7][9]

Mechanism of Action of Contezolid

Contezolid targets the bacterial ribosome to inhibit protein synthesis. The drug binds to the 23S rRNA of the 50S ribosomal subunit, interfering with the formation of the initiation complex, a critical early step in the translation of mRNA into proteins.[3][4] This action halts bacterial proliferation.[1]

cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis cluster_drug Mechanism of Action rRNA30S 30S Subunit rRNA70S 70S Initiation Complex rRNA30S->rRNA70S rRNA50S 50S Subunit rRNA50S->rRNA70S block Inhibition rRNA50S->block protein Bacterial Protein rRNA70S->protein Translation mRNA mRNA mRNA->rRNA70S tRNA tRNA tRNA->rRNA70S growth Bacterial Growth protein->growth contezolid Contezolid contezolid->rRNA50S block->rRNA70S Prevents Formation

Mechanism of Action of Contezolid.

Experimental Protocols for MIC Determination

Standardized methods for determining the MIC of contezolid include broth microdilution and agar (B569324) dilution, as recommended by the CLSI.[7][9][10]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the quantitative MIC of an antimicrobial agent against a microorganism in a liquid medium.[7][8][11]

Workflow for Broth Microdilution

prep Prepare Contezolid Stock Solution serial Perform 2-fold Serial Dilutions in 96-well Microtiter Plate prep->serial inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension serial->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to Achieve ~5 x 10^5 CFU/mL in wells inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include Growth Control (no drug) & Sterility Control (no bacteria) inoculate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read Read Plates Visually for Turbidity incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Broth Microdilution Workflow.

Detailed Methodology:

  • Preparation of Contezolid Stock Solution:

    • Weigh a precise amount of contezolid analytical powder.

    • Dissolve in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).[12] The prodrug, this compound, decomposes under testing conditions to the active drug, contezolid.[10]

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform two-fold serial dilutions of the contezolid stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The typical final concentration range tested for contezolid is 0.125 to 16 µg/mL.[4][13] Each well should contain 50 µL of the diluted antibiotic solution at twice the final desired concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[7]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) on each plate.[7]

    • Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.[7][8]

  • MIC Determination:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of contezolid that completely inhibits visible growth of the organism.[7][8]

Agar Dilution Method

The agar dilution method is considered a reference or "gold standard" method for susceptibility testing.[14][15] It involves incorporating the antibiotic into agar plates, which are then inoculated with the test organisms.

Workflow for Agar Dilution

prep Prepare Contezolid Stock Solution serial Create 2-fold Serial Dilutions of Contezolid prep->serial mix Mix 2 mL of each antibiotic dilution with 18 mL of molten MHA serial->mix agar Melt Mueller-Hinton Agar (MHA) and cool to 50°C agar->mix pour Pour mixture into Petri dishes and allow to solidify mix->pour spot Spot ~10^4 CFU of each bacterial strain onto the agar surface pour->spot inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) inoculum->spot incubate Incubate at 35°C ± 2°C for 16-20 hours spot->incubate read Examine plates for bacterial growth incubate->read mic Determine MIC: Lowest concentration plate with no growth read->mic

Agar Dilution Workflow.

Detailed Methodology:

  • Preparation of Contezolid Stock Solution:

    • Prepare a stock solution of contezolid as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the contezolid stock solution.

    • Melt an appropriate volume of Mueller-Hinton Agar (MHA) and maintain it in a water bath at 50°C.[16]

    • For each concentration, add a specific volume of the antibiotic dilution to a larger volume of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentration.[12][16]

    • Mix thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify.

  • Inoculum Preparation:

    • Prepare a standardized inoculum for each test organism equivalent to a 0.5 McFarland standard, as described previously.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.[14]

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a pipette, spot a small volume (1-2 µL) of each prepared bacterial suspension onto the surface of the antibiotic-containing agar plates and a growth control plate (no antibiotic).

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 16 to 18 hours.[14]

  • MIC Determination:

    • Following incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of contezolid that prevents the visible growth of the bacterium.[14]

Quantitative Data: In Vitro Activity of Contezolid

The in vitro activity of contezolid has been evaluated against a wide range of Gram-positive clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively).

Table 1: Contezolid MIC Data for Staphylococcus aureus

OrganismResistance PhenotypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. aureusMethicillin-Susceptible (MSSA)--0.51[17]
S. aureusMethicillin-Resistant (MRSA)3210.25 - 10.50.5[4]
S. aureusOverall1211≤20.51[17]
Coagulase-Negative Staphylococci---0.250.5[17]

Table 2: Contezolid MIC Data for Enterococcus Species

OrganismResistance PhenotypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterococcus spp.Overall--0.51[17]
Enterococcus spp.Vancomycin-Resistant (VRE)1290.25 - 20.51[4]
E. faeciumVancomycin-Resistant (VRE)-≤1--[17]

Table 3: Contezolid MIC Data for Streptococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus spp.--11[17]
Beta-hemolytic streptococci1010.12 - 111[7]
Viridans group streptococci201≤0.06 - 211[7]

Note: Data is compiled from multiple studies. The number of isolates and specific ranges may vary between reports.

Conclusion

Contezolid demonstrates potent in vitro activity against a broad spectrum of clinically relevant Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[4][7][17] The standardized broth microdilution and agar dilution methods, performed according to CLSI guidelines, are essential for the accurate and reproducible determination of contezolid's MIC values. These protocols provide a reliable framework for researchers and clinicians to assess the susceptibility of bacterial isolates, supporting both ongoing drug development and future clinical applications of this compound.

References

Application Notes and Protocols for the Analysis of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Contezolid Acefosamil and its active metabolite, Contezolid, in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a prodrug of the oxazolidinone antibiotic Contezolid, developed to treat multidrug-resistant Gram-positive bacterial infections. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines detailed protocols for two common analytical techniques.

Metabolic Pathway of this compound

This compound is rapidly converted in vivo to the active drug, Contezolid. This metabolic process is a key consideration in analytical method development.

G cluster_0 In Vivo Metabolism This compound This compound Contezolid (Active Drug) Contezolid (Active Drug) This compound->Contezolid (Active Drug) Rapid Conversion

Metabolic conversion of this compound.

HPLC-UV Method for Contezolid Analysis

While a specific, validated HPLC-UV method for Contezolid is not widely published, a robust method can be adapted from established protocols for other oxazolidinones, such as Linezolid (B1675486). The following protocol is based on typical parameters for this class of compounds.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

3. Chromatographic Conditions:

ParameterRecommended Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.01N Potassium dihydrogen phosphate buffer (pH 4.8) : Methanol (65:35 v/v)[1]
Flow Rate 1.2 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C[1]
Detection Wavelength 252 nm[1]
Run Time Approximately 10 minutes

4. Standard Solution Preparation:

  • Stock Solution (600 µg/mL): Accurately weigh 30 mg of Contezolid reference standard and transfer to a 50 mL volumetric flask. Add diluent (mobile phase) to dissolve and make up to the mark.[1]

  • Working Standard (60 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1]

5. Sample Preparation (from Plasma):

  • To 1 mL of plasma sample, add 2 mL of acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

6. Method Validation Parameters (Expected):

ParameterExpected Range/Value
Linearity 15 - 90 µg/mL (R² > 0.999)[1]
LOD ~0.10 µg/mL[1]
LOQ ~0.31 µg/mL[1]
Retention Time ~2.5 - 5 minutes[1][3]
Precision (%RSD) < 2%[1]
Accuracy (% Recovery) 98 - 102%[3]

LC-MS/MS Method for Contezolid Analysis

This method provides a highly sensitive and specific approach for the quantification of Contezolid in biological matrices like plasma and cerebrospinal fluid (CSF).[4]

Experimental Protocol

1. Instrumentation:

  • LC-MS/MS system (e.g., Agilent or equivalent) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., Agilent EclipsePlus C18).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Contezolid reference standard

  • Linezolid (as internal standard - IS)[4]

3. Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column Agilent EclipsePlus C18[4]
Mobile Phase Acetonitrile and Water[4]
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Contezolid: 409.15 → 269.14 Linezolid (IS): 338.14 → 195.1[4]

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of calibration standards by spiking blank plasma or CSF with known concentrations of Contezolid and a fixed concentration of the internal standard (Linezolid).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or CSF sample, add 150 µL of methanol containing the internal standard.[4]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

5. Method Validation Summary:

ParameterPlasmaCSF
Linearity Range 50.0 - 5000 ng/mL[4]20.0 - 1000 ng/mL[4]
Correlation (r²) > 0.999[4]> 0.999[4]
Intra-batch Precision (%CV) ≤ 5.79%[4]≤ 5.79%[4]
Inter-batch Precision (%CV) ≤ 2.57%[4]≤ 2.57%[4]
Recovery 92.94%[4]97.83%[4]

Experimental Workflow

The general workflow for the analysis of Contezolid in biological samples is depicted below.

G cluster_workflow Analytical Workflow Sample Biological Sample (Plasma/CSF) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis Chromatographic Separation (HPLC or LC-MS/MS) Preparation->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for Contezolid analysis.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantitative determination of Contezolid. The LC-MS/MS method offers higher sensitivity and specificity, making it ideal for bioanalytical studies requiring low detection limits. The HPLC-UV method, while less sensitive, is a cost-effective alternative suitable for quality control of pharmaceutical dosage forms. Proper method validation is essential before implementation in a regulated environment.

References

Application Notes and Protocols for Intravenous Contezolid Acefosamil Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic, contezolid (CZD).[1][2][3][4] Due to the modest aqueous solubility of contezolid (approximately 0.2 mg/mL), it is unsuitable for intravenous administration.[1][5] Contezolid acefosamil was developed to overcome this limitation, exhibiting high aqueous solubility (>200 mg/mL), making it suitable for both intravenous and oral administration.[1][2][5] This document provides detailed application notes and protocols for the formulation and analysis of intravenous this compound, intended for research and development purposes.

Metabolic Pathway

Following intravenous administration, this compound is rapidly converted in vivo to the active drug, contezolid, through an intermediate metabolite, MRX-1352.[6][7] Neither this compound itself nor the intermediate MRX-1352 possess antibacterial activity.[7] The active moiety, contezolid, is subsequently metabolized to an inactive metabolite, MRX-1320.[7]

CZA This compound (CZA) (Prodrug, IV Administered) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Rapid Conversion CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Conversion MRX1320 MRX-1320 (Inactive Metabolite) CZD->MRX1320 Metabolism

Metabolic conversion of this compound to Contezolid.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active form, contezolid.

Table 1: Physicochemical Properties
ParameterValueReference
This compound (CZA)
Aqueous Solubility>200 mg/mL[1][2][3][4][5][8]
Stability in Aqueous Solution (pH 4.0-7.4)Stable for 72 hours at room temperature[5]
Contezolid (CZD)
Aqueous Solubility~0.2 mg/mL[1][5]
Table 2: Pharmacokinetic Parameters of Contezolid after Intravenous Administration of this compound (Single Ascending Dose in Healthy Chinese Subjects)[7]
Dose of CZACmax (mg/L)AUC0–inf (h·mg/L)Tmax (h)t1/2 (h)
500 mg1.95 ± 0.5740.25 ± 10.122.0013.33
1000 mg6.03 ± 1.5875.12 ± 20.542.5015.65
1500 mg10.51 ± 3.21101.87 ± 28.432.7516.21
2000 mg15.61 ± 4.88129.41 ± 38.302.7516.74

Data are presented as mean ± standard deviation, except for Tmax which is the median.

Table 3: Recommended Intravenous Dosing Regimen[6]
PhaseDrugDoseFrequency
Loading DoseThis compound (IV)2000 mgSingle Dose
Maintenance DoseThis compound (IV)1000 mgEvery 12 hours
Oral SwitchContezolid (PO)800 mgEvery 12 hours

Experimental Protocols

The following are representative protocols for the formulation and analysis of intravenous this compound, based on available literature and standard pharmaceutical practices.

Protocol 1: Preparation of Lyophilized this compound for Injection

This protocol describes a general method for preparing a lyophilized formulation of this compound suitable for intravenous administration. The exact excipients and their concentrations should be optimized based on further formulation development studies.

Materials:

  • This compound drug substance

  • Bulking agent (e.g., Mannitol)[1]

  • Buffer (e.g., Citrate buffer, Phosphate (B84403) buffer) to maintain pH between 4.0 and 7.4[9]

  • Water for Injection (WFI)

Equipment:

  • Lyophilizer

  • Aseptic filling and stoppering unit

  • Vials and stoppers

Workflow:

cluster_prep Formulation Preparation cluster_fill Aseptic Filling cluster_lyo Lyophilization cluster_finish Finishing A Dissolve buffer and bulking agent in WFI B Add and dissolve this compound A->B C Adjust pH to 4.0-7.4 if necessary B->C D Sterile filter the solution (0.22 µm filter) C->D E Aseptically fill into sterile vials D->E F Partially stopper the vials E->F G Load vials into lyophilizer F->G H Freezing Step G->H I Primary Drying (Sublimation) H->I J Secondary Drying (Desorption) I->J K Stoppering under vacuum or inert gas J->K L Capping and labeling K->L

Workflow for preparing lyophilized this compound.

Procedure:

  • Compounding: In an appropriate container, dissolve the buffering agent and mannitol (B672) in Water for Injection. Add the required amount of this compound and stir until completely dissolved. Adjust the pH of the solution to between 4.0 and 7.4, if necessary.

  • Sterile Filtration: Aseptically filter the bulk solution through a 0.22 µm sterilizing filter.

  • Filling: Aseptically fill the sterile solution into sterile vials.

  • Lyophilization:

    • Load the filled and partially stoppered vials into a pre-cooled lyophilizer.

    • Freezing: Freeze the product to a temperature below its eutectic point (e.g., -40°C).

    • Primary Drying: Apply a vacuum and raise the shelf temperature to allow for the sublimation of ice.

    • Secondary Drying: Further, increase the shelf temperature to remove residual moisture.

  • Stoppering and Capping: At the end of the lyophilization cycle, fully stopper the vials under vacuum or after backfilling with an inert gas (e.g., nitrogen). Remove the vials from the lyophilizer and secure them with aluminum caps.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.[10][11]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and a buffer (e.g., phosphate buffer, pH adjusted)

  • This compound reference standard

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Workflow:

cluster_method_dev Method Development cluster_forced_deg Forced Degradation Studies cluster_validation Method Validation (ICH Q2(R1)) A Select column and mobile phase B Optimize chromatographic conditions (gradient, flow rate, wavelength) A->B C Acid, base, and oxidative degradation B->C D Thermal and photolytic degradation C->D E Specificity (peak purity of CZA from degradants) D->E F Linearity, Range, Accuracy, Precision E->F G LOD, LOQ, Robustness F->G

Workflow for stability-indicating HPLC method development.

Procedure:

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.05 M Phosphate buffer, pH 6.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV scan of this compound (e.g., 258 nm for Linezolid)

    • Column Temperature: 30°C

  • Forced Degradation:

    • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC and ensure that the degradation product peaks are well-resolved from the parent drug peak.

  • Method Validation: Validate the developed method as per ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Protocol 3: Bioanalytical Method for this compound, MRX-1352, and Contezolid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound, MRX-1352, and contezolid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15]

Materials and Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical column (e.g., C18)

  • Reference standards for this compound, MRX-1352, and Contezolid

  • Internal Standard (IS) (e.g., Linezolid or a stable isotope-labeled analog)[12][14]

  • Human plasma (blank)

  • Protein precipitation solvent (e.g., Acetonitrile)

Workflow:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Spike plasma with analytes and IS B Protein precipitation with acetonitrile A->B C Centrifuge to pellet protein B->C D Transfer supernatant for analysis C->D E Inject sample onto LC column D->E F Chromatographic separation E->F G Mass spectrometric detection (MRM mode) F->G H Generate calibration curve G->H I Quantify analyte concentrations in unknown samples H->I

Workflow for bioanalytical method of CZA and its metabolites.

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound, MRX-1352, contezolid, and the IS in a suitable organic solvent. Prepare calibration standards and QCs by spiking blank human plasma with appropriate volumes of the stock solutions.

  • Sample Preparation:

    • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient program to separate the three analytes and the IS.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the IS need to be optimized. For contezolid, a transition of m/z 409.15 → 269.14 has been reported.[12][14]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Disclaimer

The information provided in these Application Notes and Protocols is for research and development purposes only and is based on publicly available scientific literature and standard pharmaceutical practices. These protocols may require optimization for specific laboratory conditions and applications. It is the user's responsibility to ensure that all procedures are performed in compliance with relevant safety and regulatory guidelines. The composition of the final marketed product may differ.

References

Oral Bioavailability of Contezolid Acefosamil: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Contezolid (B1676844) acefosamil (CZA) is a novel, water-soluble prodrug of the oxazolidinone antibiotic contezolid (CZD).[1][2] Developed to overcome the poor solubility of contezolid, CZA can be administered both intravenously and orally, offering flexible treatment options for serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] This document provides a detailed overview of the oral bioavailability studies of contezolid acefosamil, summarizing key pharmacokinetic data and experimental protocols for researchers, scientists, and drug development professionals.

Metabolic Conversion of this compound

Upon administration, this compound is rapidly converted in vivo to its active form, contezolid, through a two-step metabolic process. The prodrug is first metabolized to an intermediate, MRX-1352, which is then converted to the active antibacterial agent, contezolid.[1][6][7] Contezolid itself is further metabolized to an inactive metabolite, MRX-1320.[1][7] This metabolic cascade is crucial for the delivery of the active therapeutic agent.

CZA This compound (CZA) (Prodrug) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 Rapid Conversion CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Conversion MRX1320 MRX-1320 (Inactive Metabolite) CZD->MRX1320 Metabolism cluster_0 Animal Model Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Data Analysis AnimalSelection Select appropriate animal models (e.g., Sprague-Dawley rats, mice) Acclimatization Acclimatize animals to laboratory conditions AnimalSelection->Acclimatization Infection Induce infection for efficacy studies (e.g., S. aureus septicemia) Acclimatization->Infection Dosing Administer CZA or CZD via oral gavage or intravenous injection Infection->Dosing Formulation Prepare drug formulations (CZA in D5W, CZD in 20% HPCD) Formulation->Dosing BloodSampling Collect blood samples at predetermined time points Dosing->BloodSampling PlasmaSeparation Separate plasma from whole blood BloodSampling->PlasmaSeparation Analysis Analyze plasma concentrations of CZA, CZD, and metabolites using LC-MS/MS PlasmaSeparation->Analysis PKParameters Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) Analysis->PKParameters Efficacy Determine efficacy (e.g., ED50) in infection models Analysis->Efficacy cluster_0 Study Design cluster_1 Drug Administration cluster_2 Assessments cluster_3 Data Analysis SubjectRecruitment Recruit healthy volunteers StudyType Conduct single ascending dose (SAD) and multiple-dose studies SubjectRecruitment->StudyType Control Use a placebo-controlled design StudyType->Control OralDosing Administer oral tablets of CZA Control->OralDosing IVDosing Administer intravenous infusion of CZA Control->IVDosing SafetyMonitoring Monitor for adverse events (AEs) OralDosing->SafetyMonitoring PK_Sampling Collect serial blood and urine samples OralDosing->PK_Sampling IVDosing->SafetyMonitoring IVDosing->PK_Sampling SafetyAnalysis Summarize safety and tolerability data SafetyMonitoring->SafetyAnalysis PK_Analysis Analyze drug and metabolite concentrations PK_Sampling->PK_Analysis PK_Modeling Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->PK_Modeling

References

Application Notes and Protocols for Assessing Contezolid Acefosamil Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel oxazolidinone antibiotic developed to combat multidrug-resistant Gram-positive bacterial infections. It is a prodrug that is rapidly converted in vivo to its active metabolite, contezolid (CZD).[1] Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] A key advantage of contezolid is its improved safety profile, particularly its significantly lower potential for myelosuppression, a dose-limiting toxicity associated with other oxazolidinones like linezolid.[3][4][5][6] Pre-clinical and clinical studies have demonstrated that contezolid has markedly attenuated human bone marrow cytotoxicity.[3][7]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Contezolid Acefosamil using common cell-based assays.

Biotransformation of this compound and Mechanism of Action of Contezolid

This compound is designed for both intravenous and oral administration.[1] Following administration, it undergoes rapid biotransformation to release the active drug, contezolid.

G cluster_0 In Vivo Biotransformation This compound (Prodrug) This compound (Prodrug) Intermediate Metabolite (MRX-1352) Intermediate Metabolite (MRX-1352) This compound (Prodrug)->Intermediate Metabolite (MRX-1352) Deacylation Contezolid (Active Drug) Contezolid (Active Drug) Intermediate Metabolite (MRX-1352)->Contezolid (Active Drug) Dephosphorylation

Figure 1: Biotransformation of this compound to Contezolid.

Contezolid, the active form, functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translating mRNA into proteins.[2] This action halts bacterial proliferation.

G Contezolid Contezolid Bacterial 50S Ribosomal Subunit Bacterial 50S Ribosomal Subunit Contezolid->Bacterial 50S Ribosomal Subunit Binds to Inhibition of Initiation Complex Formation Inhibition of Initiation Complex Formation Bacterial 50S Ribosomal Subunit->Inhibition of Initiation Complex Formation Inhibition of Bacterial Protein Synthesis Inhibition of Bacterial Protein Synthesis Inhibition of Initiation Complex Formation->Inhibition of Bacterial Protein Synthesis Bacteriostatic Effect Bacteriostatic Effect Inhibition of Bacterial Protein Synthesis->Bacteriostatic Effect

Figure 2: Mechanism of action of Contezolid.

Cytotoxicity Data

While specific IC50 values for this compound on various mammalian cell lines are not widely available in the public literature, comparative studies and clinical data consistently demonstrate its favorable safety profile over linezolid, particularly concerning hematological toxicity.

ParameterContezolidLinezolidCell Type/SystemReference
Myelosuppression Markedly attenuated potentialKnown dose-limiting toxicityHuman bone marrow[3][4][5]
Thrombocytopenia (>30% reduction from baseline) 2.5% of patients25.4% of patientsClinical trial patients (treatment >10 days)[7]
General Cytotoxicity No significant cytotoxicity observed-Mouse peritoneal macrophages[8]
NOAEL (No-Observed-Adverse-Effect Level) in rats (4-week study) 100 mg/kg/day-Sprague-Dawley rats[5]
NOAEL in dogs (4-week study) 25 mg/kg/dose BID-Beagle dogs[9]

Experimental Protocols for In Vitro Cytotoxicity Assays

The following are detailed protocols for standard in vitro cytotoxicity assays that can be adapted to evaluate the effects of this compound on various mammalian cell lines.

G cluster_workflow General In Vitro Cytotoxicity Testing Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis

Figure 3: General workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293, or human bone marrow progenitor cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant, indicating loss of membrane integrity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit to some wells 45 minutes before the end of the incubation).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.

ATP (Adenosine Triphosphate) Assay

This assay measures the level of intracellular ATP, which is a marker of metabolically active, viable cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • ATP assay kit (commercially available, e.g., CellTiter-Glo®)

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Incubation: Incubate for the desired duration.

  • ATP Reagent Addition: Equilibrate the plate and the ATP reagent to room temperature. Add a volume of ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the untreated control. Determine the IC50 value from the dose-response curve.

References

Application Notes and Protocols for Measuring Contezolid Acefosamil Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil is a novel oxazolidinone antibiotic and a prodrug of contezolid. Contezolid exhibits potent activity against a wide range of Gram-positive bacteria by inhibiting bacterial protein synthesis.[1][2][3] Understanding the extent of its binding to plasma proteins is crucial for drug development, as this interaction significantly influences the drug's distribution, efficacy, and pharmacokinetic profile. It is the unbound, or "free," fraction of the drug that is pharmacologically active and able to diffuse to target tissues.

This document provides detailed application notes and protocols for the determination of Contezolid's protein binding, focusing on two widely accepted and robust methods: Equilibrium Dialysis (ED) and Ultrafiltration (UF).

Mechanism of Action and Importance of Protein Binding

Contezolid exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of the initiation complex necessary for protein synthesis.[1][2] The extent to which Contezolid binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the concentration of the free drug available to penetrate bacterial cells and interact with its ribosomal target. High protein binding can affect the drug's volume of distribution, clearance, and potential for drug-drug interactions.

Quantitative Data Summary

Clinical data indicates that contezolid is extensively bound to plasma proteins. The binding is reported to be approximately 90% and is independent of the drug concentration.[4]

ParameterValueSpeciesMethodReference
Protein Binding (%)~90%HumanNot Specified[4]
Concentration DependencyIndependentHumanNot Specified[4]

Further details regarding the binding affinity (Kd), number of binding sites, and specific binding proteins for Contezolid are not extensively available in published literature.

Experimental Workflow for Protein Binding Assessment

The general workflow for determining the plasma protein binding of a compound like Contezolid involves several key steps, from sample preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare Contezolid Stock Solution spike_plasma Spike Plasma with Contezolid prep_drug->spike_plasma prep_plasma Obtain Pooled Human Plasma prep_plasma->spike_plasma assay_ed Equilibrium Dialysis spike_plasma->assay_ed Method 1 assay_uf Ultrafiltration spike_plasma->assay_uf Method 2 lcms LC-MS/MS Analysis of Free and Total Drug assay_ed->lcms assay_uf->lcms calculate Calculate Percent Bound lcms->calculate G start Start prep Prepare Drug-Spiked Plasma and Buffer start->prep load Load Plasma and Buffer into Dialysis Chambers prep->load incubate Incubate at 37°C to Reach Equilibrium load->incubate collect Collect Samples from Both Chambers incubate->collect analyze Analyze Drug Concentration (LC-MS/MS) collect->analyze calculate Calculate % Protein Binding analyze->calculate end End calculate->end G start Start prep Prepare and Pre-incubate Drug-Spiked Plasma start->prep load Load Plasma into Ultrafiltration Device prep->load centrifuge Centrifuge to Separate Free Drug load->centrifuge collect Collect Ultrafiltrate (Free Drug) and Initial Plasma (Total Drug) centrifuge->collect analyze Analyze Drug Concentration (LC-MS/MS) collect->analyze calculate Calculate % Protein Binding analyze->calculate end End calculate->end

References

Application Notes and Protocols for Preclinical Evaluation of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic, contezolid (CZD).[1][2] Developed by MicuRx Pharmaceuticals, CZA is designed for both intravenous and oral administration to treat infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] A key advantage of contezolid is its improved safety profile, with a notably lower potential for the myelosuppression and monoamine oxidase (MAO) inhibition associated with earlier oxazolidinone antibiotics like linezolid.[1][4]

Contezolid acefosamil itself is inactive and rapidly converts in vivo to its active form, contezolid.[5] The mechanism of action of contezolid involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex required for protein translation.[3][6] This specific mode of action limits cross-resistance with other antibiotic classes.[3]

These application notes provide detailed protocols for the preclinical evaluation of this compound, covering essential in vitro and in vivo studies to assess its efficacy and safety.

Data Presentation

In Vitro Susceptibility Data

Table 1: Minimum Inhibitory Concentration (MIC) of Contezolid against Gram-Positive Pathogens

Bacterial SpeciesNumber of IsolatesContezolid MIC₅₀ (μg/mL)Contezolid MIC₉₀ (μg/mL)Contezolid MIC Range (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)Multiple0.50.50.25 - 1
Vancomycin-Resistant Enterococcus faeciumMultiple1.01.00.25 - 2
Vancomycin-Resistant Enterococcus faecalisMultiple1.01.00.25 - 2
Streptococcus pneumoniaeMultipleN/AN/AN/A
Streptococcus pyogenesMultipleN/AN/AN/A

Note: Data compiled from published in vitro studies.[7][8] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo Efficacy Data

Table 2: Efficacy of this compound in Murine Infection Models

Infection ModelPathogenAdministration RouteED₅₀ (mg/kg)Comparator ED₅₀ (mg/kg)
Systemic InfectionS. aureusOral10.3Linezolid: Similar Efficacy
Systemic InfectionS. aureusIntravenousSimilar to OralLinezolid: Similar Efficacy
Thigh InfectionS. aureusOralN/ALinezolid: Similar Efficacy
Thigh InfectionS. aureusIntravenousN/ALinezolid: Similar Efficacy

Note: ED₅₀ is the dose required to protect 50% of the animals from lethal infection. Data is based on preclinical studies in mice.[1][9][10]

Preclinical Safety and Toxicology Data

Table 3: Summary of Repeat-Dose Toxicity Studies of this compound

SpeciesDurationRoute of AdministrationDoses (mg/kg/dose, BID)Key FindingsNOAEL (mg/kg/dose, BID)
Sprague-Dawley Rat4 weeksIntravenous40, 80, 160/120Decreased body weight and food consumption at high dose; transient reduction in erythrocytes. No myelosuppression (platelet reduction).80
Beagle Dog4 weeksIntravenous25, 50, 100/75Decreased body weight and food consumption at high dose.25
Long-Evans Rat3 monthsOral25, 37.5, 50No evidence of neurotoxicity in the central, peripheral, or optical nervous systems.N/A

Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which no adverse effects were observed.[11] BID refers to twice-daily dosing.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro activity of contezolid against a panel of clinically relevant Gram-positive bacteria.

Materials:

  • Contezolid analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates (e.g., MRSA, VRE, S. pneumoniae)

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.

    • Inoculate a tube of sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution Series:

    • Prepare a stock solution of contezolid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the contezolid stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 - 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting for the lowest concentration of contezolid that completely inhibits visible bacterial growth.

    • Alternatively, use a microplate reader to measure the optical density at 600 nm.

In Vivo Efficacy: Murine Systemic Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a murine model of systemic infection.

Materials:

  • This compound

  • Vehicle for drug administration (e.g., sterile water for oral gavage, saline for intravenous injection)

  • Pathogenic bacterial strain (e.g., MRSA)

  • Mucin or other virulence-enhancing agent

  • 6-8 week old female BALB/c mice

  • Syringes and needles for injection and gavage

Protocol:

  • Infection:

    • Prepare a standardized inoculum of the bacterial pathogen.

    • Infect mice via intraperitoneal (IP) injection with a lethal dose of the bacteria suspended in a virulence-enhancing agent like mucin.

  • Drug Administration:

    • At a specified time post-infection (e.g., 1 hour), administer this compound to different groups of mice via the desired route (oral gavage or intravenous injection).

    • Include a vehicle control group and a positive control group (e.g., linezolid).

    • Administer a range of doses to determine the ED₅₀.

  • Monitoring:

    • Observe the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality.

  • Data Analysis:

    • Record the number of surviving animals in each treatment group.

    • Calculate the ED₅₀ using a suitable statistical method (e.g., probit analysis).

Toxicology: Repeat-Dose Toxicity Study in Rats

Objective: To assess the potential toxicity of this compound following repeated administration in rats.

Materials:

  • This compound

  • Sprague-Dawley rats

  • Vehicle for drug administration

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Hematology and clinical chemistry analyzers

  • Necropsy and histology equipment

Protocol:

  • Acclimatization and Grouping:

    • Acclimatize animals to the laboratory conditions for at least one week.

    • Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose).

  • Drug Administration:

    • Administer this compound intravenously twice daily (BID) for 28 consecutive days.

  • In-life Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Measure body weight and food consumption at regular intervals.

  • Clinical Pathology:

    • Collect blood samples at the end of the treatment period for hematology and clinical chemistry analysis. Key parameters to assess include red blood cell counts, platelet counts, and liver and kidney function markers.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and perform a complete necropsy.

    • Collect and weigh major organs.

    • Preserve selected tissues in formalin for histopathological examination.

  • Data Analysis:

    • Analyze all data for dose-dependent effects.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

G cluster_0 Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Protein_Synthesis Protein Synthesis (Blocked) Initiation_Complex->Protein_Synthesis Inhibits formation Contezolid Contezolid Contezolid->50S_subunit Binds to mRNA mRNA mRNA->Initiation_Complex tRNA tRNA tRNA->Initiation_Complex

Caption: Mechanism of action of Contezolid.

G Start Start Infection Induce Systemic Infection (e.g., MRSA) in Mice Start->Infection Randomization Randomize Mice into Treatment Groups Infection->Randomization Dosing Administer CZA (IV or PO) at Various Doses Randomization->Dosing Observation Observe for 7 Days (Morbidity & Mortality) Dosing->Observation Data_Analysis Calculate ED₅₀ Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing.

G Preclinical_Data Preclinical Data Review (Efficacy, Safety, PK) Decision Go/No-Go Decision Preclinical_Data->Decision Go Proceed to IND-Enabling Studies Decision->Go Yes No_Go Terminate Development or Redesign Molecule Decision->No_Go No Favorable_Profile Favorable Efficacy and Safety Profile? Decision->Favorable_Profile Unfavorable_Profile Unfavorable Profile Decision->Unfavorable_Profile

Caption: Preclinical go/no-go decision logic.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Contezolid (B1676844) Acefosamil. The focus is on addressing practical issues related to its handling, formulation, and use in experimental settings, leveraging its enhanced aqueous solubility compared to the parent compound, Contezolid.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Contezolid Acefosamil over Contezolid?

A1: The primary advantage of this compound is its significantly improved aqueous solubility. Contezolid itself has a modest aqueous solubility of about 0.2 mg/mL, making it unsuitable for intravenous (IV) administration.[1][2] this compound, a water-soluble O-acyl phosphoramidate (B1195095) prodrug, exhibits an aqueous solubility greater than 200 mg/mL, enabling both IV and oral administration.[1][2][3][4][5]

Q2: How is this compound converted to the active drug, Contezolid?

A2: this compound is a prodrug that is rapidly converted in vivo to the active drug, Contezolid.[1][3][4][5] This conversion happens through metabolic processes in the body.[6][7] For in vitro studies, it is important to note that this compound itself has no antibacterial activity and relies on this conversion to exert its therapeutic effect.[6][7]

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound demonstrates good hydrolytic stability in aqueous solutions at a pH range of 4.0 to 7.4, which is suitable for IV administration.[1][2][3][4][5] Stability studies have shown that it remains essentially unchanged in these conditions for up to 72 hours at room temperature.[2]

Q4: Can I use this compound for oral administration studies?

A4: Yes, this compound is suitable for oral administration.[1][8] It is designed to be orally active and is bioequivalent to or better than Contezolid in several preclinical infection models.[3][5][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in prepared aqueous solution. The pH of the solution is outside the optimal range of 4.0-7.4.Ensure the pH of your aqueous vehicle is within the 4.0-7.4 range for optimal stability and solubility.[1][2] Use appropriate buffers if necessary.
The concentration exceeds the solubility limit under specific buffer/temperature conditions.While solubility is high (>200 mg/mL), extreme concentrations in complex buffer systems could lead to precipitation. Prepare a fresh solution at the desired concentration and ensure complete dissolution.
Inconsistent results in in vitro antibacterial assays. Incomplete conversion of the prodrug to the active form, Contezolid.This compound has no inherent antibacterial activity.[6][7] For in vitro susceptibility testing, the active compound, Contezolid, should be used. If using the prodrug, ensure the assay conditions (e.g., presence of metabolic enzymes if applicable) allow for its conversion.
Low bioavailability in animal studies after IV administration. Issues with the formulation, such as improper pH or presence of interfering excipients.Verify the formulation's pH is within the stable range (4.0-7.4).[1][2] Simplify the vehicle to saline or 5% dextrose in water (D5W) to minimize potential interactions.[2]
Degradation of the compound due to improper storage.Store this compound under refrigerated conditions (5-8 °C) for long-term stability.[2]

Data Summary

Table 1: Aqueous Solubility of Contezolid and its Prodrugs

CompoundAqueous SolubilityReference(s)
Contezolid (CZD)~0.2 mg/mL[1][2]
This compound (CZA)>200 mg/mL[1][2][3][4][5]
Monoethyl phosphoramidate (4a)~23 mg/mL[1][2]
Disodium salt (6)>200 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound for IV Administration

Objective: To prepare a clear, sterile aqueous solution of this compound suitable for intravenous administration in preclinical studies.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI) or 5% Dextrose in Water (D5W)[2]

  • Sterile vials

  • Calibrated balance

  • pH meter

  • Sterile 0.22 µm syringe filters

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile container, add the desired volume of WFI or D5W.

  • Slowly add the this compound powder to the liquid while stirring gently to facilitate dissolution.

  • Once the powder is completely dissolved, check the pH of the solution. If necessary, adjust the pH to be within the range of 4.0-7.4 using a suitable sterile buffer.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the solution for any particulate matter before use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sterilization Sterilization & Final Product weigh Weigh Contezolid Acefosamil Powder dissolve Dissolve in Sterile Aqueous Vehicle (e.g., WFI, D5W) weigh->dissolve ph_check Check and Adjust pH (Target: 4.0-7.4) dissolve->ph_check filter Sterile Filter (0.22 µm) ph_check->filter inspect Visual Inspection for Particulates filter->inspect final_product Sterile Solution for IV Administration inspect->final_product

Caption: Workflow for Preparing a Sterile IV Solution of this compound.

prodrug_conversion_pathway CZA This compound (CZA) (Prodrug, Highly Soluble) in_vivo In Vivo Administration (Oral or IV) CZA->in_vivo metabolism Rapid Metabolic Conversion in_vivo->metabolism in the body CZD Contezolid (CZD) (Active Drug, Poorly Soluble) metabolism->CZD effect Antibacterial Effect CZD->effect

Caption: In Vivo Conversion Pathway of this compound to Contezolid.

References

Contezolid Acefosamil prodrug stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of Contezolid (B1676844) Acefosamil (CZA). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of Contezolid Acefosamil?

A1: this compound (CZA) is a prodrug that undergoes a two-step conversion to the active drug, Contezolid (CZD). The first step is the O-deacetylation of CZA to an intermediate metabolite, MRX-1352. This is followed by the N-dephosphorylation of MRX-1352 to yield the active compound, CZD.[1][2] Contezolid itself is further metabolized, with a principal pathway involving the oxidative opening of the 2,3-dihydropyridin-4-one ring to form the polar metabolite MRX-1320 (also known as MRX445-1), which is then excreted in urine.[3][4][5]

Q2: What is the general stability profile of this compound in aqueous solutions?

A2: this compound is highly soluble in water (>200 mg/mL) and exhibits good hydrolytic stability in aqueous solutions with a pH range of 4.0 to 7.4, remaining essentially unchanged for at least 72 hours at room temperature.[6][7] This stability makes it suitable for intravenous (IV) formulations. However, it is rapidly deacetylated in basic aqueous media at a pH of 8 or higher.[6]

Q3: How stable is the intermediate metabolite, MRX-1352?

A3: The intermediate metabolite, MRX-1352 (in its diacid form), is unstable and rapidly degrades to Contezolid (CZD) at a pH below 8, including physiological pH (7.4).[6] It is relatively stable only within a narrow basic pH range of approximately 8.5 to 9.0.[6][7] In its lyophilized sodium salt form, it is stable at room temperature under anhydrous conditions but is susceptible to degradation in the presence of moisture, particularly at temperatures of 40°C and above.[6]

Q4: Are there any known antimicrobial activities of the prodrug or its metabolites?

A4: this compound (CZA) and its intermediate metabolite MRX-1352 do not possess antimicrobial activity.[3] The final degradation product of Contezolid, MRX-1320, also shows no antimicrobial activity.[3] The therapeutic effect is solely attributed to the active drug, Contezolid (CZD).

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in a prepared solution.
  • Possible Cause 1: Incorrect pH of the solution.

    • Troubleshooting Step: Measure the pH of the solution. This compound degrades rapidly in basic conditions (pH ≥ 8).[6]

    • Resolution: Ensure the solution is buffered within a pH range of 4.0 to 7.4, where the prodrug is known to be stable.[6]

  • Possible Cause 2: Presence of esterase activity.

    • Troubleshooting Step: If the solution contains biological components (e.g., plasma, serum, cell lysates), enzymatic degradation is likely. The initial O-deacetylation is presumed to be mediated by esterases.[6]

    • Resolution: For in vitro experiments where the integrity of the prodrug is required, consider using esterase inhibitors or working with purified systems at low temperatures to minimize enzymatic activity.

Issue 2: Inconsistent results in the quantification of Contezolid and its metabolites.
  • Possible Cause 1: Instability of the intermediate MRX-1352 in the analytical sample.

    • Troubleshooting Step: Review the sample preparation and storage conditions. MRX-1352 is highly unstable at neutral or acidic pH.[6]

    • Resolution: If quantification of MRX-1352 is necessary, ensure that the sample matrix is maintained within a pH of 8.5-9.0 and kept at a low temperature until analysis. For routine analysis focusing on Contezolid, allow for the complete conversion of MRX-1352 to Contezolid by adjusting the sample pH to below 8 and allowing sufficient time before analysis.

  • Possible Cause 2: Chromatographic issues.

    • Troubleshooting Step: Evaluate the chromatograms for common HPLC problems such as peak tailing, fronting, or splitting, which can affect integration and quantification.

    • Resolution:

      • Peak Tailing: This may occur with the amine-containing Contezolid. Ensure the mobile phase pH is appropriate to control the ionization of the analyte. The use of a high-purity silica (B1680970) column can also minimize secondary interactions.

      • Peak Splitting/Fronting: This could be due to a mismatch between the injection solvent and the mobile phase. Whenever possible, dissolve and inject samples in the mobile phase.[8]

      • General Issues: For persistent issues, refer to the general HPLC troubleshooting section below.

Experimental Protocols and Data

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods. While specific quantitative data for this compound is not publicly available, the following protocol, based on ICH guidelines and studies of similar prodrugs like Tedizolid (B1663884) Phosphate (B84403), can be adapted.[9][10][11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 6, 24 hours).

    • Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method.

Table 1: Representative Forced Degradation Data for a Similar Oxazolidinone Prodrug (Tedizolid Phosphate)

Stress ConditionReagent/TempDuration% DegradationDegradation Products Formed
Acid Hydrolysis0.1 M HCl24 hoursSignificantTedizolid and other related substances
Base Hydrolysis0.1 M NaOH2 hoursSignificantTedizolid and other related substances
Oxidation3% H₂O₂24 hoursSignificantMultiple oxidative degradants
Thermal80°C72 hoursStableNo significant degradation
PhotolyticICH Q1B-StableNo significant degradation

Note: This data is for Tedizolid Phosphate and serves as an illustrative example of expected outcomes for a phosphoramidate (B1195095) prodrug.[9][10][11]

Stability-Indicating HPLC-UV Method

A validated stability-indicating method is crucial for separating the parent drug from its degradation products. The following is a representative HPLC-UV method based on published methods for similar oxazolidinones.[12][13]

Table 2: Representative HPLC-UV Method Parameters

ParameterSpecification
Column C18 (e.g., Hypersil BDS, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Column Temperature 30°C
Injection Volume 10 µL

Note: This method would require optimization and validation for the specific application of analyzing this compound and its degradation products.

Visualizations

G CZA This compound (CZA) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 O-deacetylation (Enzymatic) CZD Contezolid (CZD) (Active Drug) MRX1352->CZD N-dephosphorylation (pH-mediated, pH < 8) MRX1320 MRX-1320 (Inactive Metabolite) CZD->MRX1320 Oxidative Ring Opening

Caption: Degradation pathway of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize Inject Inject into HPLC-UV System Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect Detect at 254 nm Separate->Detect Quantify Quantify Peaks & Assess Degradation Detect->Quantify

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Overcoming Challenges in Contezolid Acefosamil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Contezolid (B1676844) Acefosamil. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during your experiments.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of Contezolid Acefosamil, offering potential causes and solutions.

Issue 1: Low Yield in the Synthesis of the Precursor, (S)-4-(4-aminobenzyl)-2-oxazolidinone

Question: My overall yield for this compound is low, and I suspect the issue lies in the preparation of the (S)-4-(4-aminobenzyl)-2-oxazolidinone precursor. How can I improve this step?

Answer: A low yield in the precursor synthesis can significantly impact the overall efficiency. This synthesis typically starts from 4-nitro-(S)-phenylalaninol and involves a nitro group reduction followed by cyclization. Here are the key areas to troubleshoot:

  • Nitro Group Reduction: Incomplete reduction of the nitro group to an amine is a common pitfall. This can lead to a complex mixture of nitro and amino compounds, which complicates purification and reduces the yield of the desired diamino alcohol intermediate.

    • Solution: Ensure the use of a reliable reducing agent such as Palladium on carbon (Pd/C) with hydrogen gas or iron filings in an acidic medium. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the next step.

  • Cyclization to the Oxazolidinone Ring: The formation of the oxazolidinone ring is a critical step that can be inefficient if not properly controlled.

    • Solution: Diethyl carbonate is a commonly used and effective reagent for the cyclization of the amino alcohol intermediate. This reaction often requires elevated temperatures (e.g., 90-130°C) to proceed to completion. Ensure that the ethanol (B145695) formed during the reaction is efficiently removed, for instance, by distillation, to drive the equilibrium towards the product.

Issue 2: Low or No Yield of this compound During the Final Acylation Step

Question: I am experiencing a low yield during the final two steps of the synthesis: the dealkylation of the phosphoramidate (B1195095) precursor and the subsequent acylation to form this compound. What are the likely causes and how can I troubleshoot this?

Answer: This two-step sequence is critical and presents a significant challenge due to the instability of the intermediate.

  • Instability of the Phosphoramidic Diacid Intermediate: The dealkylation of the dialkyl phosphoramidate intermediate (using reagents like TMSI) generates a phosphoramidic diacid. This intermediate has been found to be highly unstable in aqueous conditions and can rapidly degrade back to Contezolid, leading to a significant loss of product.[1]

    • Solution: It is crucial to perform the subsequent acylation step under strictly anhydrous conditions immediately following the dealkylation, without an aqueous workup. The choice of acylation reagents and base is also critical. Acetic anhydride (B1165640) with a non-aqueous base like triethylamine (B128534) (TEA) in an anhydrous solvent such as acetonitrile (B52724) (ACN) is a viable option.[1]

  • Incomplete Reactions: Either the dealkylation or the acylation step may not be proceeding to completion.

    • Solution: Monitor the dealkylation step by LC-MS to confirm the quantitative conversion to the phosphoramidic diacid.[1] For the acylation step, ensure an adequate amount of the acylating agent and base are used. The reaction time and temperature may also need to be optimized.

  • Purification Losses: this compound is a polar molecule, and purification can be challenging.

    • Solution: Reverse-phase HPLC has been shown to be an effective method for purifying this compound for analytical purposes.[1] For larger scale purification, careful optimization of column chromatography conditions is necessary to minimize losses.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of synthesizing this compound as a prodrug of Contezolid?

A1: Contezolid has a modest aqueous solubility of about 0.2 mg/mL, making it unsuitable for intravenous (IV) administration.[1] this compound is a water-soluble prodrug of Contezolid, with an aqueous solubility greater than 200 mg/mL, which is suitable for both IV and oral administration.[1]

Q2: How is this compound converted to the active drug Contezolid in vivo?

A2: In vivo, this compound undergoes a two-step conversion to release the active drug, Contezolid. First, it is rapidly deacylated to its primary metabolite, MRX-1352. Subsequently, MRX-1352 is dephosphorylated to yield Contezolid.[2]

Q3: What analytical techniques are recommended for monitoring the synthesis and ensuring the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the initial steps, such as the synthesis of the oxazolidinone precursor.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring the progress of the later stages of the synthesis, particularly the dealkylation and acylation steps, and for identifying intermediates and potential byproducts.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The preferred method for the final purification and purity assessment of this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Crucial for the structural confirmation of the final product and key intermediates.

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE). Special attention should be paid to the handling of organophosphorus reagents, which can be toxic. Additionally, some of the solvents used, such as dichloromethane (B109758) (DCM) and acetonitrile (ACN), are hazardous and should be handled in a well-ventilated fume hood.

Data Presentation

Table 1: Summary of Key Reaction Steps and Reported Yields

StepStarting MaterialKey Reagents and ConditionsProductReported YieldReference
Precursor Synthesis
Nitro Group Reduction4-nitro-(S)-phenylalaninolPd/C, H₂ or Fe, acid(S)-2-amino-3-(4-aminophenyl)propanolHigh
Oxazolidinone Formation(S)-2-amino-3-(4-aminophenyl)propanolDiethyl carbonate, K₂CO₃, heat(S)-4-(4-aminobenzyl)-2-oxazolidinoneGood
This compound Synthesis
Formation of Dialkyl Phosphoramidate IntermediateContezolid1. MsCl, TEA, DCM; 2. Dialkyl phosphoramidate, LiOt-Bu, THFDialkyl phosphoramidate of Contezolid~34% (for 2 steps)[1]
Dealkylation and Acylation (Two-step, one-pot)Dialkyl phosphoramidate of Contezolid1. TMSI, DCM; 2. Ac₂O, TEA, ACNThis compound10-75%[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone (Precursor)

This protocol is a representative procedure based on established methods for the synthesis of similar oxazolidinones.

1. Reduction of 4-nitro-(S)-phenylalaninol:

  • To a solution of 4-nitro-(S)-phenylalaninol in a suitable solvent (e.g., ethanol), add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-amino-3-(4-aminophenyl)propanol.

2. Cyclization to form the oxazolidinone ring:

  • Combine the crude (S)-2-amino-3-(4-aminophenyl)propanol with diethyl carbonate and a catalytic amount of a base such as potassium carbonate.

  • Heat the mixture to approximately 130°C and distill off the ethanol that is formed during the reaction.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Dissolve the residue in a suitable solvent (e.g., methanol) and filter to remove any inorganic salts.

  • Concentrate the filtrate under vacuum and purify the crude product by recrystallization or column chromatography to yield (S)-4-(4-aminobenzyl)-2-oxazolidinone.

Protocol 2: Synthesis of this compound

This protocol is based on the synthetic route described by Liu et al. (2022).[1]

1. Synthesis of the Dialkyl Phosphoramidate Intermediate:

  • This step involves the N-alkylation of a dialkyl phosphoramidate with a mesylated derivative of Contezolid. The specific details for the synthesis of the Contezolid precursor are not fully elaborated here but would follow established oxazolidinone synthesis routes.

2. Dealkylation of the Dialkyl Phosphoramidate:

  • Dissolve the dialkyl phosphoramidate intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C and add trimethylsilyl (B98337) iodide (TMSI) dropwise.

  • Allow the reaction to warm to room temperature and stir until LC-MS analysis indicates complete conversion to the phosphoramidic diacid intermediate.

3. Acylation to this compound:

  • Without isolating the unstable phosphoramidic diacid, carefully remove the volatile solvent and TMSI under vacuum.

  • Redissolve the residue in anhydrous acetonitrile (ACN).

  • Add triethylamine (TEA) followed by acetic anhydride (Ac₂O).

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, the crude this compound can be purified by reverse-phase HPLC.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product This compound Synthesis Start 4-nitro-(S)-phenylalaninol Reduction Nitro Group Reduction (e.g., H2, Pd/C) Start->Reduction Intermediate1 (S)-2-amino-3-(4-aminophenyl)propanol Reduction->Intermediate1 Cyclization Oxazolidinone Formation (Diethyl Carbonate, Base) Intermediate1->Cyclization Precursor (S)-4-(4-aminobenzyl)- 2-oxazolidinone Cyclization->Precursor Contezolid Contezolid Precursor->Contezolid Further Steps (Not Detailed) Phosphorylation Formation of Dialkyl Phosphoramidate Contezolid->Phosphorylation Intermediate2 Dialkyl Phosphoramidate of Contezolid Phosphorylation->Intermediate2 Dealkylation Dealkylation (TMSI) Intermediate2->Dealkylation Intermediate3 Phosphoramidic Diacid (Unstable) Dealkylation->Intermediate3 Acylation Acylation (Ac₂O, Base) Intermediate3->Acylation FinalProduct This compound Acylation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Overall Yield of This compound CheckPrecursor Analyze Yield and Purity of (S)-4-(4-aminobenzyl)-2-oxazolidinone Start->CheckPrecursor PrecursorLow Precursor Yield/Purity is Low CheckPrecursor->PrecursorLow PrecursorOK Precursor Yield/Purity is High CheckPrecursor->PrecursorOK TroubleshootReduction Troubleshoot Nitro Group Reduction PrecursorLow->TroubleshootReduction TroubleshootCyclization Troubleshoot Oxazolidinone Cyclization PrecursorLow->TroubleshootCyclization TroubleshootFinal Troubleshoot Final Dealkylation/Acylation Steps PrecursorOK->TroubleshootFinal CheckIntermediate Check for Degradation of Phosphoramidic Diacid Intermediate TroubleshootFinal->CheckIntermediate CheckConditions Verify Anhydrous Conditions and Reagent Stoichiometry TroubleshootFinal->CheckConditions OptimizePurification Optimize Final Purification Method (RP-HPLC) TroubleshootFinal->OptimizePurification

Caption: Troubleshooting logic for low yield in this compound synthesis.

metabolic_pathway CZA This compound (Prodrug) Metabolite MRX-1352 (Intermediate Metabolite) CZA->Metabolite Deacylation (in vivo) CZD Contezolid (Active Drug) Metabolite->CZD Dephosphorylation (in vivo)

Caption: In vivo metabolic pathway of this compound to Contezolid.

References

Optimizing dosage regimens for Contezolid Acefosamil in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for optimizing dosage regimens of Contezolid (B1676844) Acefosamil (CZA) in preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Contezolid Acefosamil (CZA) and how does it differ from Contezolid (CZD)?

A1: this compound (CZA) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the antibiotic Contezolid (CZD).[1][2][3] CZD is a next-generation oxazolidinone antibiotic effective against Gram-positive pathogens, including MRSA and VRE.[1][4] However, CZD has very modest aqueous solubility (~0.2 mg/mL), making it unsuitable for intravenous (IV) administration.[1][5] CZA was developed to overcome this limitation, exhibiting high aqueous solubility (>200 mg/mL), which makes it suitable for both IV and oral administration.[1][2][5] In vivo, CZA is rapidly converted to the active drug, CZD.[1][2]

Q2: I'm preparing CZA for administration. What vehicle should I use?

A2: For both intravenous and oral administration in preclinical models, CZA can be dissolved in a 5% glucose solution (D5W).[1][6] For IV use, the solution should be adjusted to a pH of 4.0–5.0 with acetic acid.[6] CZA demonstrates good hydrolytic stability in aqueous solutions at a pH range of 4.0 to 7.4 for up to 72 hours at room temperature.[1]

Q3: My in vivo efficacy results are lower than expected based on in vitro MIC data. What could be the cause?

A3: Discrepancies between in vitro and in vivo results can stem from several factors:

  • Prodrug Conversion: CZA itself has no antibacterial activity and must be converted in vivo to the active form, CZD.[7][8] The conversion process involves an initial enzyme-mediated O-deacylation to an intermediate (MRX-1352), followed by hydrolysis to release CZD.[1][9][10] Factors affecting enzyme activity in your animal model could influence the rate and extent of conversion.

  • Pharmacokinetics (PK): In rat PK models, IV administration of CZA resulted in a similar or even higher plasma exposure (AUC) of the active drug CZD compared to administering CZD itself.[1] However, the specific PK profile in your chosen model (e.g., mouse vs. rat) could differ. It is crucial to ensure that the dosing regimen achieves sufficient exposure of the active CZD at the site of infection.[1]

  • Dosing Regimen: Preclinical studies have used twice-daily (BID) dosing.[11] For example, in a mouse thigh infection model, CZA was administered at 2 and 6 hours post-infection.[6] Ensure your dosing frequency is adequate to maintain therapeutic concentrations of CZD.

Q4: Can I use CZA for both oral (PO) and intravenous (IV) arms of my study? Will the results be comparable?

A4: Yes, CZA is suitable for both IV and PO administration.[1][3] Studies in mouse infection models have shown that CZA administered orally or intravenously demonstrated high and comparable antibacterial efficacy.[3][6][12] In a rat peritonitis model, both IV and PO CZA exhibited an identical efficacy with an ED₅₀ of 10.3 mg/kg.[1] This allows for consistent formulation across different administration routes in your experiments.

Q5: Are there any known toxicities or adverse effects I should monitor for in my animal models?

A5: CZA has a favorable safety profile and was designed to reduce the risk of myelosuppression and neurotoxicity associated with other oxazolidinones like linezolid.[1][11][13] However, in 4-week repeat-dose toxicity studies, high doses in rats and dogs led to decreased body weight and food consumption.[11] A dose-dependent, transient reduction in erythrocyte levels was also noted.[11] Importantly, no myelosuppressive reduction in platelet counts was observed.[11] The no-observed-adverse-effect level (NOAEL) was established at 80 mg/kg/dose BID in rats and 25 mg/kg/dose BID in dogs.[11]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Solubility and Stability of this compound (CZA) vs. Contezolid (CZD)

CompoundTypeAqueous SolubilityStability in Aqueous Solution (pH 4.0-7.4)
This compound (CZA) Prodrug>200 mg/mL[1][2][5]Stable for 72 hours at room temperature[1]
Contezolid (CZD) Active Drug~0.2 mg/mL[1][5]N/A (Formulation dependent)

Table 2: Comparative Efficacy (ED₅₀) in Preclinical Infection Models

ModelPathogenCompoundAdministration RouteVehicleED₅₀ (mg/kg)
Rat Peritonitis[1]S. aureus (ATCC19636)CZAIVD5W10.3
Rat Peritonitis[1]S. aureus (ATCC19636)CZAPOD5W10.3
Rat Peritonitis[1]S. aureus (ATCC19636)CZDIV20% HPCD10.3
Mouse Septicemia[1]S. aureusDisodium Phosphoramidate (Prodrug 6)IVAqueous Solution10.0
Mouse Septicemia[1]S. aureusCZDIV20% HPCD10.3

Table 3: Pharmacokinetic Parameters in Rats (IV Dosing at 10 mg/kg Active Drug Equivalent) [1]

Compound AdministeredAnalyteAUC₀₋₂₄h (μg·h/mL)Notes
This compound (CZA) CZANot DetectedRapidly converts to intermediate metabolite.
This compound (CZA) CZD33.4
Contezolid (CZD) CZD25.4

Key Experimental Protocols

Protocol 1: Mouse Neutropenic Thigh Infection Model[6]

This protocol is designed to evaluate the in vivo efficacy of CZA in an established infection model.

  • Animal Preparation:

    • Use CD-1 ICR mice (4–6 weeks old).

    • Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

  • Inoculum Preparation:

    • Culture S. aureus (e.g., ATCC 29213) overnight on a non-selective agar (B569324) plate.

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to achieve a challenge dose of approximately 1 x 10⁶ CFU/mouse.

  • Infection:

    • Inoculate 0.1 mL of the bacterial suspension intramuscularly into the left thigh muscle of the neutropenic mice.

  • Drug Preparation and Administration:

    • Prepare CZA by dissolving it in a 5% glucose solution.

    • Administer the prepared CZA solution either orally (gavage) or intravenously at desired dose levels (e.g., 5, 10, 20, 40 mg/kg).

    • Administer treatment twice, typically at 2 hours and 6 hours post-infection.

  • Endpoint Measurement:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Compare the log₁₀ CFU/thigh values between the treatment groups and the 24-hour infection control group to determine the reduction in bacterial load.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay[14]

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Stock Solution Preparation:

    • Prepare a stock solution of CZA or CZD in 100% DMSO (e.g., at 5 mg/mL).

    • Aliquot and store at -20°C.

  • Media Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation:

    • Select 3-5 bacterial colonies from an overnight culture.

    • Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Perform serial dilutions of the drug stock solution in MHB directly in a 96-well microtiter plate to achieve the desired final concentrations.

    • Add the prepared inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Note that during MIC determination, CZA is expected to decompose into the active CZD, thus showing antibacterial activity.[6]

Visualizations

G CZA This compound (CZA) (Prodrug, Water-Soluble) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Enzymatic O-deacylation CZD Contezolid (CZD) (Active Drug) MRX1352->CZD pH-mediated hydrolysis Metabolite MRX-1320 (Inactive Metabolite) CZD->Metabolite Degradation Excretion Excretion Metabolite->Excretion

In Vivo Metabolic Pathway of this compound.

G start Start prep Animal Prep (Induce Neutropenia) start->prep infect Infect Animal Model (e.g., Thigh Muscle) prep->infect treat Administer CZA (IV or PO) infect->treat wait Incubation Period (e.g., 24 hours) treat->wait endpoint Measure Endpoint (e.g., CFU/Thigh) wait->endpoint analyze Analyze Data (Compare to Control) endpoint->analyze end End analyze->end

Workflow for a Preclinical In Vivo Efficacy Study.

G problem Problem: Poor In Vivo Efficacy Despite Good In Vitro MIC cause1 Is the formulation correct? problem->cause1 Check Formulation cause2 Is the dosing regimen optimal? problem->cause2 Check Dosing cause3 Is prodrug conversion efficient? problem->cause3 Check PK/PD sol1 Solution: Use D5W vehicle. For IV, adjust pH to 4-5. Ensure stability. cause1->sol1 sol2 Solution: Consider BID dosing. Ensure dose is sufficient (e.g., >10 mg/kg). Match route to study goals (IV vs PO). cause2->sol2 sol3 Solution: Confirm PK in your model. Measure plasma levels of active CZD. CZA itself is inactive. cause3->sol3

Troubleshooting Logic for Poor In Vivo Efficacy.

References

Troubleshooting variability in Contezolid Acefosamil in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Contezolid Acefosamil in vitro assays. Our goal is to help you address common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Contezolid?

This compound (CZA) is a prodrug of Contezolid (CZD). CZA itself does not have antibacterial activity. It is a more water-soluble form of the drug, designed to be converted into the active antibacterial agent, Contezolid, under physiological or specific in vitro conditions.[1][2] This conversion is crucial for the compound to exert its effect in susceptibility testing.

Q2: What is the mechanism of action of Contezolid?

Contezolid is an oxazolidinone antibiotic. It works by inhibiting bacterial protein synthesis at an early stage. Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for bacterial protein synthesis. This unique mechanism of action means there is no cross-resistance with many other classes of antibiotics.

Q3: What is the expected in vitro activity of this compound?

Since this compound is a prodrug, its in vitro activity is dependent on its conversion to the active form, Contezolid. In standard broth microdilution assays using Mueller-Hinton broth at 35°C, CZA is expected to convert to CZD and exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2]

Q4: I am observing no antibacterial activity with this compound in my assay. What could be the reason?

A complete lack of activity is likely due to a failure in the conversion of the prodrug, this compound (CZA), to its active form, Contezolid (CZD). This can be caused by several factors, including incorrect assay conditions (e.g., temperature, pH), or issues with the integrity of the CZA compound itself. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide for Inconsistent Results

Variability in Minimum Inhibitory Concentration (MIC) values for this compound can arise from several factors related to its nature as a prodrug and standard antimicrobial susceptibility testing variables. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: High Variability in MIC Values Between Replicates or Experiments

High variability is a common challenge and can often be traced back to inconsistencies in the experimental setup.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Prodrug Conversion Ensure that the incubation conditions are optimal for the conversion of CZA to CZD. In Mueller-Hinton broth, conversion is rapid at 35°C. Verify that your incubator maintains a stable temperature.
Inoculum Preparation The density of the bacterial inoculum is critical. Prepare a fresh inoculum for each experiment, standardized to a 0.5 McFarland turbidity standard. Ensure the bacterial suspension is homogenous by vortexing before use.
Pipetting Errors Inaccurate pipetting during serial dilutions is a frequent source of error. Use calibrated pipettes and change tips between dilutions to avoid cross-contamination.
Media Composition While this compound is stable in a pH range of 4.0-7.4, the pH of the Mueller-Hinton broth should be within the CLSI-recommended range of 7.2-7.4.[3] Also, ensure that the cation concentration of the broth is adjusted as per CLSI guidelines, as this can affect the activity of some antibiotics.[4]
Issue 2: MIC Values are Consistently Higher or Lower Than Expected

Consistently skewed MIC values often point to a systematic error in your experimental protocol or reagents.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Drug Concentration Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions. If possible, confirm the concentration of a freshly prepared stock solution using a validated analytical method.
Degradation of this compound This compound is stable in aqueous solutions at pH 4.0-7.4 for up to 72 hours at room temperature.[3] However, prolonged storage in solution, especially at non-optimal pH or temperature, can lead to degradation. Prepare fresh dilutions for each experiment.
Quality Control (QC) Strain Performance If your MIC values for the test organism are off, always check the results for your QC strains. If the QC strain MIC is also out of the acceptable range, it indicates a systemic issue with the assay.

Experimental Protocols

Broth Microdilution for MIC Determination of this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212, Streptococcus pneumoniae ATCC® 49619).

2. Procedure:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the this compound working solution to well 1.

  • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

  • Well 11 serves as the growth control (no drug), and well 12 is the sterility control (no bacteria).

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quality Control:

Run parallel assays with the recommended QC strains. The MIC values for these strains should fall within the acceptable ranges specified by CLSI for oxazolidinones.

Quality Control StrainOxazolidinone (e.g., Linezolid) MIC Range (µg/mL)
Staphylococcus aureus ATCC® 292131 - 4
Enterococcus faecalis ATCC® 292121 - 4
Streptococcus pneumoniae ATCC® 496190.5 - 2

Note: These are reference ranges for linezolid. Specific ranges for Contezolid should be established based on internal validation.

Visualizations

This compound to Contezolid Conversion Pathway

The following diagram illustrates the conversion of the inactive prodrug, this compound, to its active form, Contezolid.

G CZA This compound (Prodrug - Inactive) Intermediate Intermediate Metabolite CZA->Intermediate In vitro / in vivo conversion CZD Contezolid (Active Drug) Intermediate->CZD Inhibition Inhibition of Bacterial Protein Synthesis CZD->Inhibition

Caption: Conversion of this compound to its active form, Contezolid.

Troubleshooting Workflow for Inconsistent MIC Results

This workflow provides a logical approach to diagnosing and resolving variability in your this compound in vitro assays.

G Start Inconsistent MIC Results Observed CheckQC Are QC Strain MICs within acceptable range? Start->CheckQC SystemicIssue Systemic Issue Identified CheckQC->SystemicIssue No IsolateSpecific Potential Isolate-Specific Issue CheckQC->IsolateSpecific Yes CheckInoculum Verify Inoculum Preparation (0.5 McFarland, Homogeneity) SystemicIssue->CheckInoculum CheckMedia Verify Media Preparation (pH, Cations) SystemicIssue->CheckMedia CheckDrug Verify Drug Stock and Dilutions SystemicIssue->CheckDrug ReRun Re-run Assay CheckInoculum->ReRun CheckMedia->ReRun CheckDrug->ReRun

References

Technical Support Center: Analytical Method Validation for Contezolid Acefosamil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical method validation of Contezolid (B1676844) Acefosamil (CZA). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the quantification of this novel oxazolidinone prodrug.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of Contezolid Acefosamil and its metabolites?

A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the quantification of this compound (CZA) and its primary metabolites, MRX-1352 and Contezolid (CZD), in biological matrices.[1] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations often encountered in pharmacokinetic studies.

Q2: What are the key challenges in the bioanalysis of this compound?

A2: The primary challenge in the bioanalysis of CZA is its inherent instability. CZA is a prodrug designed to rapidly convert to the active drug, Contezolid (CZD), in vivo.[2] This rapid conversion can also occur in vitro under certain conditions, leading to inaccurate quantification of the prodrug itself. Therefore, careful sample handling and storage are critical. Additionally, like many phosphoramidate (B1195095) prodrugs, CZA may be susceptible to enzymatic degradation in biological matrices.

Q3: What are the known stability characteristics of this compound?

A3: this compound is reported to be stable in aqueous solutions within a pH range of 4.0 to 7.4.[1] However, it rapidly degrades at a pH below 8.[3] It is crucial to maintain the sample pH within the stable range during collection, processing, and storage to prevent premature degradation of the prodrug.

Q4: Can this compound be quantified directly in vivo?

A4: The direct quantification of CZA in vivo is challenging due to its rapid metabolism. In clinical studies, the parent drug, this compound, was undetectable in vivo at lower doses (500-1500 mg) but could be detected in the 2,000-mg cohort after a single intravenous administration, indicating very rapid conversion.[2] Therefore, analytical methods often focus on the quantification of its more stable metabolites, MRX-1352 and Contezolid (CZD).

Experimental Protocols

Representative LC-MS/MS Method for this compound and Metabolites Quantification

This protocol is a representative method compiled from published studies on Contezolid and similar compounds.[1][4] Optimization and validation are required for specific laboratory conditions and matrices.

1. Sample Preparation (Plasma)

  • Collection: Collect blood samples in tubes containing K2-EDTA as an anticoagulant.

  • Stabilization: Immediately after collection, acidify the plasma sample by adding a small volume of a suitable acid (e.g., formic acid) to maintain a pH between 4.0 and 7.4. This is critical to prevent ex vivo degradation of CZA.

  • Protein Precipitation: To 50 µL of stabilized plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of Contezolid or another oxazolidinone like linezolid).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (CZA): To be determined empirically based on the parent compound's mass.

    • MRX-1352: To be determined empirically based on the metabolite's mass.

    • Contezolid (CZD): m/z 409.15 → 269.14

    • Internal Standard (Linezolid): m/z 338.14 → 195.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of Contezolid and its intermediate metabolite, MRX-1352, as reported in the literature.

Table 1: Validation Parameters for Contezolid Quantification in Human Plasma [4]

Validation ParameterResult
Linearity Range50.0 to 5000 ng/mL
Correlation Coefficient (r²)> 0.999
Inter-batch Precision (%RSD)≤ 2.57%
Intra-batch Precision (%RSD)≤ 5.79%
Recovery92.94%
Matrix Effect (CV%)≤ 7.44%

Table 2: Validation Parameters for MRX-1352 Quantification in Human Plasma [1]

Validation ParameterResult
Linearity Range0.0200 to 20 mg/L
Bias-7.7% to 2.3%
Precision (%CV)3.3% to 14.0%

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound (CZA) Prodrug Degradation: CZA is unstable at pH > 7.4 and can be degraded by esterases in plasma.- Ensure immediate acidification of plasma samples after collection to a pH between 4.0 and 7.4.- Keep samples on ice during processing.- Store samples at -80°C until analysis.- Consider the use of esterase inhibitors, but validate for potential matrix effects.
Poor peak shape for CZA or metabolites Chromatographic Issues: Inappropriate mobile phase pH, column degradation, or secondary interactions with the stationary phase.- Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote good peak shape for the amine-containing analytes.- Use a new column or a guard column to rule out column degradation.- Evaluate different C18 column chemistries.
High variability in results Inconsistent Sample Preparation: Variation in timing of acidification, temperature fluctuations, or incomplete protein precipitation.- Standardize the sample preparation workflow with strict time and temperature controls.- Ensure thorough vortexing after adding the precipitation solvent.- Optimize the ratio of plasma to precipitation solvent.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting Endogenous Components: Phospholipids and other matrix components can interfere with ionization.- Optimize the chromatographic method to separate analytes from the majority of matrix components.- Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Carryover Adsorption of Analytes: CZA or its metabolites may adsorb to parts of the HPLC system.- Use a strong needle wash solution containing a high percentage of organic solvent.- Inject blank samples after high-concentration samples to assess for carryover.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample Collection (K2-EDTA) acidify Immediate Acidification (pH 4.0-7.4) start->acidify precipitate Protein Precipitation (Acetonitrile + IS) acidify->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection into HPLC reconstitute->inject Analysis of Prepared Sample separate Chromatographic Separation (Reversed-Phase C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect data data detect->data Data Acquisition & Quantification metabolic_pathway CZA This compound (CZA) (Prodrug) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Rapid Conversion (in vivo) CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Conversion Excretion Metabolism & Excretion CZD->Excretion Degradation

References

Long-term stability studies of Contezolid Acefosamil formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term stability studies of Contezolid (B1676844) Acefosamil (CZA) formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Contezolid Acefosamil?

This compound is a prodrug of the antibiotic Contezolid. Its stability is influenced by its physical form and the pH of its environment. The amorphous form of CZA is known to be less stable than its crystalline counterpart.[1] In aqueous solutions, CZA demonstrates good hydrolytic stability within a pH range of 4.0 to 7.4.[2][3]

Q2: How does pH affect the stability of this compound in solution?

This compound is stable in aqueous solutions with a pH between 4.0 and 7.4 for up to 72 hours at room temperature.[2] However, it undergoes rapid deacetylation in basic aqueous media with a pH of 8.0 or higher.[2] The precursor to CZA, a disodium (B8443419) phosphoramidate, is also noted to degrade rapidly at a pH below 8.[2]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at ambient or refrigerated temperatures (5-8°C).[2] The lyophilized powder form of a precursor to CZA was found to be stable at room temperature under anhydrous conditions, but showed degradation in the presence of moisture, especially at temperatures of 40°C or higher.[2] This suggests that controlling moisture is crucial for the stability of related compounds.

Q4: What is the primary degradation pathway of this compound?

The intended in-vivo conversion and primary degradation pathway of this compound involves two main steps. First, it is rapidly deacetylated to form an intermediate metabolite, MRX-1352.[4] Subsequently, this intermediate is dephosphorylated to release the active drug, Contezolid (CZD).[4] In basic aqueous solutions (pH ≥ 8), the initial deacetylation step is the primary degradation pathway observed.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during the analysis and handling of this compound formulations.

IssuePotential Cause(s)Recommended Action(s)
Chromatography: Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Use a guard column; if the problem persists, replace the analytical column. 2. Dissolve and inject the sample in the mobile phase. 3. Reduce the sample concentration or injection volume.
Chromatography: Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or detector. 4. Leak in the HPLC system.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and purge the pump. 4. Check for loose fittings and replace them if necessary.[5]
Assay: Low Potency or High Impurity Levels 1. Degradation of the amorphous form of this compound. 2. Exposure of the formulation to high pH (≥8) or high temperatures in the presence of moisture.1. If possible, use a crystalline form of this compound, which has shown greater stability.[1] 2. Maintain the pH of aqueous solutions between 4.0 and 7.4. Store formulations under recommended temperature and humidity conditions.
Formulation: Poor Solubility or Precipitation 1. The inherent low solubility of the active drug, Contezolid. 2. Incompatible excipients.1. This compound was developed to overcome the poor solubility of Contezolid. Ensure the prodrug has not degraded back to the parent drug. 2. Conduct drug-excipient compatibility studies. While specific excipient compatibility data for CZA is not readily available, common excipients like mannitol (B672) have been used in lyophilized antibiotic formulations.[6]

Experimental Protocols

While specific, validated stability-indicating HPLC methods for this compound are not publicly available, a general approach based on methods for similar compounds can be outlined.

Principle of a Stability-Indicating HPLC Method:

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

General HPLC Method Parameters (based on related compounds):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8] The pH of the aqueous phase should be controlled to ensure the stability of CZA during analysis (ideally between 4.0 and 7.4).

  • Flow Rate: Typically 1.0 mL/min.[7][8]

  • Detection: UV detection at a wavelength where both the API and potential degradation products have significant absorbance. For the related compound Linezolid, wavelengths around 254 nm have been used.[9]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[9]

Forced Degradation Study Protocol:

Forced degradation studies are essential for developing and validating a stability-indicating method.

  • Acid Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 N HCl) at room temperature or slightly elevated temperature.

  • Base Hydrolysis: Treat a solution of this compound with a mild base (e.g., 0.01 N NaOH) at room temperature. As CZA is known to be base-labile, conditions should be carefully controlled.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.

After exposure to these stress conditions, the samples should be analyzed by the developed HPLC method to separate the parent drug from any degradation products.

Data Presentation

Table 1: Stability of this compound Forms at Room Temperature (Over 9 Months)

Product FormInitial Purity (%)Purity after 9 Months (%)
Amorphous PowderNot Specified83.21
Crystalline FormNot Specified95.81

Data adapted from patent information, specific initial purity not provided.[1]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation CZA_Formulation This compound Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) CZA_Formulation->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Purity, Degradation Products) Data_Acquisition->Data_Analysis Stability_Assessment Long-Term Stability Assessment Data_Analysis->Stability_Assessment

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway CZA This compound (CZA) (Prodrug) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Deacylation (enzymatic or pH ≥ 8) CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Dephosphorylation

Caption: In-vivo conversion and primary degradation pathway of this compound.

References

Addressing potential off-target effects of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Contezolid Acefosamil during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is converted in vivo to its active form, Contezolid. Contezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby halting bacterial proliferation.

Q2: What are the known off-target effects of the oxazolidinone class of antibiotics?

The most well-documented off-target effect of oxazolidinone antibiotics is the inhibition of mammalian mitochondrial protein synthesis.[1][2][3][4][5][6][7][8] This is due to the structural similarity between bacterial ribosomes and mitochondrial ribosomes. This inhibition can lead to mitochondrial dysfunction, which may manifest as various cellular toxicities, including myelosuppression.

Q3: How does the potential for mitochondrial toxicity of Contezolid compare to other oxazolidinones?

Data Presentation: Off-Target Effects of Oxazolidinones on Mitochondrial Protein Synthesis

The following table summarizes the 50% inhibitory concentrations (IC50) of various oxazolidinones on mitochondrial protein synthesis. This data is provided for comparative purposes to aid researchers in assessing the potential off-target effects of this compound.

CompoundIC50 for Mitochondrial Protein Synthesis (µM)Reference Cell/System
Linezolid (B1675486)6.4 ± 1.2Isolated rat heart mitochondria
Tedizolid (B1663884)0.31 ± 0.02Isolated rat heart mitochondria
Eperezolid9.5 ± 1.5Isolated rat heart mitochondria

Data compiled from multiple sources.[1][2][4][10][11]

Troubleshooting Guides

This section provides guidance on how to identify and troubleshoot potential off-target effects of this compound in your experiments.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

If you observe unexpected cytotoxicity or a significant reduction in cell proliferation at concentrations where the on-target effect is not expected to be the primary cause, consider the possibility of off-target mitochondrial toxicity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Hypothesis: Off-Target Mitochondrial Effect A->B C Assess Mitochondrial Function B->C D Measure Mitochondrial Membrane Potential (JC-1 Assay) C->D Experiment 1 E Analyze Cellular Respiration (Seahorse XF Assay) C->E Experiment 2 F Confirm On-Target Engagement (CETSA) C->F Control G Results Indicate Mitochondrial Dysfunction D->G E->G J Conclusion: Cytotoxicity is likely due to other off-target or on-target effects F->J I Conclusion: Off-target mitochondrial effect is likely G->I H Results Indicate No Mitochondrial Dysfunction

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Recommended Experiments:

  • Mitochondrial Membrane Potential Assay (JC-1 Staining): A decrease in the mitochondrial membrane potential is an early indicator of mitochondrial dysfunction. The JC-1 dye exhibits a fluorescence shift from red to green as the membrane potential decreases.

  • Cellular Respiration Analysis (Seahorse XF Mito Stress Test): This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration. Key parameters like basal respiration, ATP production, and maximal respiration can reveal impairments in mitochondrial function.

  • Cellular Thermal Shift Assay (CETSA): To confirm that the observed effects are not due to an unexpectedly potent on-target effect at the tested concentrations, CETSA can be used to verify the engagement of Contezolid with its intended bacterial ribosomal target (if applicable in the experimental system) or lack of engagement with other unintended host proteins.

Issue 2: Alterations in Cellular Metabolism

If your experimental readouts are related to cellular metabolism and you observe unexpected changes, these could be downstream consequences of mitochondrial dysfunction.

Investigative Approach:

G cluster_0 Investigating Metabolic Alterations A Unexpected Metabolic Changes B Hypothesis: Mitochondrial Dysfunction Affecting Metabolism A->B C Assess Mitochondrial Influence on Metabolism B->C D Culture Cells in Galactose Medium C->D E Measure Lactate (B86563) Production C->E F Increased Sensitivity to Contezolid in Galactose D->F G Increased Lactate Production E->G H Conclusion: Metabolic changes are linked to mitochondrial off-target effects F->H G->H

Caption: Approach for investigating metabolic alterations.

Recommended Experiments:

  • Culture in Galactose Medium: Cells grown in medium where glucose is replaced by galactose are forced to rely on oxidative phosphorylation for ATP production. Increased sensitivity to this compound under these conditions strongly suggests an effect on mitochondrial function.

  • Lactate Production Assay: A common consequence of impaired mitochondrial respiration is a shift towards glycolysis, leading to increased lactate production. Measuring lactate levels in the culture medium can serve as an indicator of mitochondrial dysfunction.

Experimental Protocols

Protocol 1: JC-1 Mitochondrial Membrane Potential Assay

Principle: The JC-1 dye accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[12][13][14][15][16]

Materials:

  • Cells of interest

  • This compound

  • JC-1 reagent

  • Cell culture medium

  • Assay Buffer (e.g., PBS)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and controls (vehicle, positive control) for the desired time period.

  • Prepare the JC-1 staining solution by diluting the JC-1 reagent in pre-warmed cell culture medium.

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

  • Wash the cells with Assay Buffer.

  • Measure the fluorescence intensity at both red (Ex/Em ~535/595 nm) and green (Ex/Em ~485/535 nm) wavelengths.

  • Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Seahorse XF Cell Mito Stress Test

Principle: This assay measures the oxygen consumption rate (OCR) of cells in real-time to determine key parameters of mitochondrial function. Sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are used to probe different aspects of the electron transport chain.[17][18][19][20][21]

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)

  • Cells of interest

  • This compound

  • Seahorse XF assay medium

  • Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF culture plate and allow them to adhere.

  • Treat cells with this compound and controls for the desired duration.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Load the hydrated sensor cartridge with the Mito Stress Test compounds.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell culture plate and initiate the assay.

  • The instrument will measure basal OCR and the OCR after each compound injection.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways

Mitochondrial Dysfunction and Apoptosis Signaling

Inhibition of mitochondrial protein synthesis by this compound can lead to mitochondrial dysfunction, which is a key trigger for the intrinsic pathway of apoptosis.

G cluster_0 Mitochondrial Dysfunction and Apoptosis Contezolid This compound MitoRibosome Mitochondrial Ribosome Contezolid->MitoRibosome inhibits MitoProteinSynth Mitochondrial Protein Synthesis MitoRibosome->MitoProteinSynth enables MitoDysfunction Mitochondrial Dysfunction MitoProteinSynth->MitoDysfunction leads to ROS Increased ROS MitoDysfunction->ROS CytoC Cytochrome c Release MitoDysfunction->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade from mitochondrial inhibition to apoptosis.

This pathway illustrates how off-target inhibition of mitochondrial ribosomes can lead to increased reactive oxygen species (ROS) and the release of cytochrome c, culminating in caspase activation and programmed cell death.[22][23][24][25][26][27] Researchers observing apoptosis in their experiments should consider this potential off-target mechanism.

References

Validation & Comparative

Contezolid Acefosamil: A Comparative Analysis of Efficacy Against MRSA and VRE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), pose a significant threat to global public health. In response, the development of novel antimicrobial agents is a critical area of research. This guide provides a detailed comparison of the efficacy of Contezolid Acefosamil, a novel oxazolidinone antibiotic, against MRSA and VRE strains, benchmarked against established and alternative therapies.

Executive Summary

This compound is a prodrug of Contezolid, a next-generation oxazolidinone designed to combat resistant Gram-positive bacteria.[1] It exhibits potent in vitro activity against both MRSA and VRE, comparable to or slightly better than Linezolid. Clinical trials have demonstrated its non-inferiority to Linezolid in treating acute bacterial skin and skin structure infections (ABSSSI), a common manifestation of MRSA infections, with a potentially improved safety profile regarding myelosuppression.[2][3] This guide synthesizes available preclinical and clinical data to offer a comprehensive comparison with key alternative treatments, including Linezolid, Daptomycin (B549167), and Vancomycin.

Data Presentation

Table 1: Comparative In Vitro Activity (MIC₅₀ and MIC₉₀ in µg/mL)

The following table summarizes the 50% and 90% minimum inhibitory concentrations (MIC₅₀ and MIC₉₀) of Contezolid and comparator agents against MRSA and VRE isolates, as reported in various studies.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Contezolid MRSA 0.5 0.5 - 1.0 [4][5]
VRE 0.5 - 1.0 1.0 [4][5]
LinezolidMRSA1.52.0[6]
VRE1.52.0[7]
DaptomycinMRSA0.12 - 0.380.5 - 1.0[1][8]
VRE1.02.0[1]
VancomycinMRSA0.5 - 1.50.2 - 2.0[9][10]
VRE>128>128[11]
Table 2: Comparative Clinical Efficacy (Success Rates)

This table presents clinical success rates from various studies for the treatment of infections commonly caused by MRSA and VRE. Direct head-to-head trials for all agents and indications are limited.

AntibioticIndicationClinical Success RateComparatorComparator Success Rate
This compound ABSSSI (mostly MRSA) 76.3% - 77.9% [12]Linezolid 73.8% - 78.5% [12]
LinezolidVRE Infections67% (high dose)[13]Low-dose Linezolid52%[13]
VRE Infections92.6%[5]--
DaptomycinVRE Bacteremia86%[1]--
VRE Bacteremia89% (high dose)[14]--
Table 3: Comparative In Vivo Efficacy in Animal Models

The following table summarizes the efficacy of this compound and comparator drugs in various animal infection models. Note that direct comparisons are challenging due to variations in experimental design.

AntibioticAnimal ModelBacterial StrainKey Findings
This compound Mouse PeritonitisS. aureusDemonstrated high antibacterial efficacy similar to Linezolid.[7][15][16]
Rat Foreign Body OsteomyelitisMRSAReduced bacterial loads in bone.[13]
LinezolidMouse PeritonitisS. aureusEffective in reducing bacterial load.[17]
Mouse Thigh InfectionMRSAShowed significant bacterial reduction.[18]
DaptomycinMouse PeritonitisMRSARapidly bactericidal, more so than Vancomycin.[4]
Mouse Thigh InfectionMRSA & VREPotent bactericidal activity.[15]
VancomycinMouse BacteremiaVREShowed good efficacy in a VSEF infection model but not against VRE.[11]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as document M07.[6][19] The fundamental steps of this protocol are as follows:

  • Preparation of Antimicrobial Agent Stock Solutions: The antimicrobial agents are dissolved in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolates (MRSA or VRE) are cultured on an appropriate agar (B569324) medium, and colonies are suspended in a sterile medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

In Vivo Murine Peritonitis/Sepsis Model

In vivo efficacy studies, such as the mouse peritonitis or sepsis model, are crucial for evaluating the therapeutic potential of a new antibiotic. A generalized protocol is outlined below:

  • Animal Model: Immunocompetent or neutropenic mice are commonly used. Neutropenia can be induced by agents like cyclophosphamide (B585) to mimic an immunocompromised state.

  • Bacterial Challenge: Mice are intraperitoneally injected with a lethal or sublethal dose of a standardized suspension of MRSA or VRE.

  • Treatment Administration: At a specified time post-infection, cohorts of mice are treated with the investigational drug (e.g., this compound) and comparator agents via a clinically relevant route (e.g., oral gavage, intravenous, or subcutaneous injection). A control group receives a vehicle.

  • Efficacy Assessment: Efficacy can be assessed by several endpoints, including:

    • Survival: The percentage of surviving animals over a defined period (e.g., 7 days).

    • Bacterial Load: At specific time points post-treatment, animals are euthanized, and target organs (e.g., spleen, liver, peritoneal fluid) are harvested, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue or mL of fluid).

    • Bioluminescence Imaging: For strains engineered to be bioluminescent, the reduction in bacterial luminescence can be monitored in real-time in living animals.[4]

Mandatory Visualization

Mechanism of Action of Oxazolidinones

Oxazolidinone Mechanism of Action 50S 50S Subunit Initiation_Complex 70S Initiation Complex 50S 30S mRNA fMet-tRNA 50S->Initiation_Complex:f0 30S 30S Subunit 30S->Initiation_Complex:f1 A_site A-site P_site P-site Contezolid Contezolid (Oxazolidinone) Contezolid->50S Binds to P-site at the peptidyl transferase center fMet-tRNA fMet-tRNA fMet-tRNA->P_site fMet-tRNA->Initiation_Complex:f3 mRNA mRNA mRNA->30S mRNA->Initiation_Complex:f2 Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibited Bacterial_Cell_Death Bacteriostasis/ Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of Contezolid, an oxazolidinone antibiotic.

Experimental Workflow: Broth Microdilution MIC Assay

Broth Microdilution Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial two-fold dilutions of antimicrobial agents in a 96-well plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate the 96-well plate with the bacterial suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Lowest concentration with no visible growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound emerges as a promising new therapeutic agent in the fight against multidrug-resistant MRSA and VRE infections. Its potent in vitro activity, comparable to existing treatments, and demonstrated clinical efficacy in ABSSSI, coupled with a potentially favorable safety profile, position it as a valuable addition to the antimicrobial armamentarium. Further clinical investigations, particularly those focusing on VRE infections and direct comparisons with a broader range of alternative therapies, will be crucial in fully defining its role in clinical practice. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in their ongoing efforts to combat antimicrobial resistance.

References

A Head-to-Head Comparison of Contezolid Acefosamil and Linezolid in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the clinical trial outcomes of two oxazolidinone antibiotics, Contezolid (B1676844) Acefosamil and the established drug, linezolid (B1675486), reveals comparable efficacy in treating challenging bacterial infections, with a noteworthy divergence in their safety profiles. This guide synthesizes findings from key clinical studies, presenting a comprehensive overview for researchers, scientists, and drug development professionals.

Contezolid acefosamil, a prodrug of contezolid, represents a next-generation oxazolidinone antibiotic designed to address infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Clinical trials have directly compared its efficacy and safety with linezolid, a widely used antibiotic in the same class, in various infectious diseases. This comparison focuses on the data from these head-to-head studies.

Efficacy Outcomes: A Tale of Non-Inferiority

Clinical trials have consistently demonstrated that this compound is non-inferior to linezolid in achieving clinical cure rates across different types of infections.

Complicated Skin and Soft Tissue Infections (cSSTI)

A Phase III, multicenter, randomized, double-blind trial in adults with cSSTIs showed that oral contezolid (800 mg every 12 hours) was as effective as oral linezolid (600 mg every 12 hours) for 7-14 days.[][6] The clinical cure rates at the test-of-cure (TOC) visit were comparable between the two treatment groups across different patient populations.[][6]

PopulationContezolid Cure RateLinezolid Cure RateTreatment Difference (95% CI)
Full Analysis Set (FAS)81.4% (271/333)84.5% (284/336)-3.1% (-8.8% to 2.6%)
Clinically Evaluable (CE)90.5% (267/295)90.1% (282/313)0.4% (-4.3% to 5.1%)
FAS with Clinical Evaluation92.8% (271/292)93.4% (284/304)-0.6% (-4.7% to 3.5%)

Table 1: Clinical Cure Rates in Complicated Skin and Soft Tissue Infections (cSSTI) Trial.[][6]

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

In a Phase 2, multicenter, randomized, double-blind study for ABSSSI, this compound demonstrated a high early clinical response.[7] Patients received either oral this compound (MRX-I) at 800 mg twice daily or oral linezolid twice daily for 10 days.[7] The early clinical response, defined as a reduction in lesion size of ≥20% at 48-72 hours, was similar between the two groups.[7][8]

Treatment GroupEarly Clinical Response Rate
This compound (MRX-I)90% (72/80)
Linezolid87.5% (35/40)

Table 2: Early Clinical Response in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) Trial.[7]

Diabetic Foot Infections (DFI)

A Phase 3 clinical trial is currently evaluating the safety and efficacy of intravenous this compound followed by oral contezolid compared to intravenous and oral linezolid for the treatment of moderate to severe diabetic foot infections.[9][10][11] This study aims to further establish the non-inferiority of the contezolid regimen in a critical and hard-to-treat patient population.[9][10]

Safety and Tolerability: A Clear Advantage for Contezolid

The most significant distinction between this compound and linezolid lies in their safety profiles, particularly concerning hematological adverse events.

Myelosuppression: The Key Differentiator

Linezolid is known to cause myelosuppression, including thrombocytopenia (low platelet count) and leucopenia (low white blood cell count), which can limit its use, especially for longer treatment durations.[][6][7] Clinical trial data consistently show a significantly lower incidence of these hematological abnormalities with contezolid.[][6]

In the cSSTI Phase III trial, the incidence of leucopenia and thrombocytopenia was markedly lower in the contezolid group compared to the linezolid group.[][6]

Adverse EventContezolid IncidenceLinezolid Incidence
Leucopenia0.3%3.4%
Thrombocytopenia0%2.3%

Table 3: Incidence of Hematological Adverse Events in cSSTI Trial.[][6]

Similarly, in a study involving patients with rifampicin-resistant pulmonary tuberculosis, the incidence of treatment-emergent adverse events was substantially lower in the contezolid group (14.3%) compared to the linezolid group (92.3%).[12] The linezolid group experienced anemia (30.8%) and peripheral neuropathy (53.8%), while no such events were observed in the contezolid group.[12]

Experimental Protocols

The clinical trials comparing this compound and linezolid have followed rigorous, well-defined protocols to ensure the validity and reliability of the results.

General Trial Design

The studies are typically multicenter, randomized, and double-blind to minimize bias.[][10] Patients are randomly assigned to receive either this compound/contezolid or linezolid.[10] The treatment duration varies depending on the type and severity of the infection, generally ranging from 7 to 28 days.[][10]

Key Methodologies of a Representative Phase III cSSTI Trial (CTR20150855)
  • Patient Population: Adults with complicated skin and soft tissue infections.[][6]

  • Randomization: Patients were randomized in a 1:1 ratio.[][6]

  • Dosing Regimen:

    • Contezolid Group: 800 mg orally every 12 hours.[][6]

    • Linezolid Group: 600 mg orally every 12 hours.[][6]

  • Treatment Duration: 7 to 14 days.[][6]

  • Primary Endpoint: Clinical cure rate at the Test of Cure (TOC) visit.[][6]

  • Non-inferiority Margin: A pre-defined margin of -10% for the lower limit of the 95% confidence interval of the treatment difference.[][6]

  • Safety Assessment: Monitoring and recording of all treatment-emergent adverse events, with a particular focus on hematological parameters.[][6]

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (7-14 days) cluster_followup Follow-up & Assessment Patient Patient with cSSTI Inclusion Inclusion Criteria Met Patient->Inclusion Exclusion Exclusion Criteria Not Met Inclusion->Exclusion Consent Informed Consent Exclusion->Consent Randomize 1:1 Randomization Consent->Randomize Contezolid Oral Contezolid 800 mg q12h Randomize->Contezolid Arm A Linezolid Oral Linezolid 600 mg q12h Randomize->Linezolid Arm B TOC Test of Cure (TOC) Visit Contezolid->TOC Safety Safety Assessment Linezolid->TOC TOC->Safety Efficacy Efficacy Assessment (Clinical Cure) TOC->Efficacy G cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S 50S Subunit Complex 70S Initiation Complex Formation 50S->Complex Inhibition Inhibition 50S->Inhibition 30S 30S Subunit 30S->Complex mRNA mRNA mRNA->30S tRNA Initiator tRNA tRNA->Complex Protein Protein Synthesis Complex->Protein Drug Contezolid / Linezolid Drug->50S Inhibition->Complex

References

A Comparative Safety Profile: Contezolid Acefosamil Versus Other Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant Gram-positive bacteria has necessitated the development of novel antibiotics. The oxazolidinone class, including linezolid (B1675486) and tedizolid, has been a critical tool in combating these infections. However, their use can be limited by adverse effects, notably myelosuppression and monoamine oxidase (MAO) inhibition. Contezolid (B1676844) acefosamil, a prodrug of contezolid, is a newer-generation oxazolidinone designed to mitigate these safety concerns while retaining potent antibacterial activity. This guide provides a detailed comparison of the safety profile of contezolid acefosamil with other oxazolidinones, supported by experimental data.

Key Safety Differentiators

This compound has demonstrated a favorable safety profile in preclinical and clinical studies, particularly concerning two of the most significant adverse effects associated with the oxazolidinone class: hematologic toxicity and MAO inhibition.[1][2][3]

Reduced Myelosuppression

Myelosuppression, particularly thrombocytopenia, is a well-documented, dose-limiting toxicity of linezolid.[4][5][6] Contezolid was specifically designed to reduce this risk.[3][7] Clinical data indicates that contezolid is associated with a significantly lower incidence of hematologic adverse events compared to linezolid.[2][8]

In a clinical study involving patients who received more than 10 days of therapy, a significantly smaller proportion of those receiving contezolid (2.5%) experienced a greater than 30% reduction in platelet count from baseline compared to those receiving linezolid (25.4%).[8] Preclinical studies in rats have also shown that contezolid has a more favorable safety profile regarding myelosuppression compared to linezolid.[9] In a 4-week repeated-dose toxicity study in rats, contezolid demonstrated significantly lower toxicity than linezolid at the same dose levels.[4][9]

Attenuated Monoamine Oxidase (MAO) Inhibition

Linezolid is a reversible, nonselective inhibitor of MAO, which can lead to serotonin (B10506) syndrome, a potentially life-threatening condition, when co-administered with serotonergic agents.[10] Contezolid exhibits a markedly reduced potential for MAO inhibition.[3][11][12] This suggests a lower risk of drug-drug interactions with serotonergic medications and drug-food interactions with tyramine-containing foods.[11]

Nonclinical studies have demonstrated that contezolid has a significantly lower propensity to induce MAO-related serotonergic neurotoxicity.[11] In rodent models, contezolid showed a 2-fold and 148-fold reduction in the reversible inhibition of human MAO-A and MAO-B enzymes, respectively, compared to linezolid.[8][12][13] Furthermore, in a rat tyramine (B21549) challenge model, this compound did not cause a significant increase in arterial blood pressure at oral doses up to 120 mg/kg, a response that is typically elicited by linezolid.[11]

Quantitative Safety Data Comparison

The following tables summarize the key quantitative data comparing the safety profiles of contezolid, linezolid, and tedizolid.

Table 1: Hematologic Safety Profile

ParameterContezolidLinezolidTedizolidSource
Incidence of >30% Platelet Reduction (>10 days therapy)2.5% (n=204)25.4% (n=201)Data not directly compared with contezolid in the same study[8]
Incidence of Thrombocytopenia (Phase 3 cSSTI trial)Fewer hematology-associated adverse events reportedMore hematology-associated adverse events reportedNot directly compared[3]
Preclinical Myelosuppression (Rats)NOAEL: 100 mg/kg/dayMyelosuppression observed at 100 mg/kg/dayNot directly compared[4][9]

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Monoamine Oxidase (MAO) Inhibition Profile

ParameterContezolidLinezolidTedizolidSource
Human MAO-A Inhibition (IC50, in vitro)2-fold less potent inhibitor than linezolid-8.7 µM[8][12][14]
Human MAO-B Inhibition (IC50, in vitro)148-fold less potent inhibitor than linezolid2.1 µM5.7 µM[8][12][14]
Serotonergic Response (Mouse Head-Twitch Model)No apparent neurotoxicity at elevated dosingElicited serotonergic responsesTedizolid phosphate (B84403) was negative[11][14]
Pressor Response (Rat Tyramine Challenge)No significant increase in arterial blood pressure up to 120 mg/kgElicited pressor responsesGeometric mean tyramine sensitivity ratio of 1.33 (≥2 is clinically relevant)[11][14]

Experimental Protocols

Hematologic Toxicity Assessment in Humans

A key clinical study assessing hematologic toxicity compared patients treated with contezolid or linezolid for complicated skin and soft tissue infections. The primary endpoint for this safety analysis was the proportion of patients experiencing a greater than 30% reduction in platelet count from their baseline values after more than 10 days of antibiotic therapy. Platelet counts were monitored regularly throughout the treatment period.

Preclinical Myelosuppression Evaluation in Rats

In a 4-week, repeated-dose oral toxicity study, Sprague-Dawley rats were administered contezolid at doses of 20, 100, or 200/300 mg/kg/day.[9] A comparator group received linezolid at doses of 100 or 200 mg/kg/day.[9] Hematological parameters, including platelet and leukocyte counts, were monitored throughout the 28-day dosing period and a 28-day recovery period. The No-Observed-Adverse-Effect Level (NOAEL) was determined based on these findings.[9]

In Vitro MAO Enzyme Inhibition Assay

The inhibitory potential of contezolid and linezolid on human monoamine oxidase A and B was assessed using in vitro enzyme assays. The concentration of the drug required to inhibit 50% of the enzyme activity (IC50) was determined. These assays typically use a fluorometric or radiometric method to measure the activity of recombinant human MAO-A and MAO-B in the presence of varying concentrations of the test compounds.

In Vivo Assessment of Serotonergic Neurotoxicity (Mouse Head-Twitch Model)

This model is used to evaluate the potential of a compound to induce serotonergic effects in vivo. Mice are administered the test compound (this compound or linezolid) at various doses. The frequency of head-twitching behavior, a characteristic response to serotonin receptor activation, is then observed and quantified over a specified period. An absence of an increase in head-twitching compared to a control group suggests a low potential for serotonergic overstimulation.[11]

In Vivo Assessment of MAO-Related Blood Pressure Effects (Rat Tyramine Challenge Model)

This experiment assesses the potential for a drug to induce a hypertensive crisis when combined with tyramine, a substrate for MAO. Rats are instrumented to monitor arterial blood pressure continuously. After administration of the test compound (this compound or linezolid), a challenge dose of oral tyramine is given. The magnitude of the increase in systolic blood pressure is measured. A lack of a significant pressor response indicates a reduced risk of MAO-related food and drug interactions.[11]

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow_MAO_Inhibition cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_outcome Safety Profile Outcome recombinant_mao Recombinant Human MAO-A and MAO-B ic50_determination IC50 Determination recombinant_mao->ic50_determination contezolid Contezolid contezolid->ic50_determination linezolid Linezolid linezolid->ic50_determination mouse_model Mouse Head-Twitch Model ic50_determination->mouse_model Inform In Vivo Dose Selection rat_model Rat Tyramine Challenge Model ic50_determination->rat_model Inform In Vivo Dose Selection serotonergic_response Serotonergic Response Measurement mouse_model->serotonergic_response pressor_response Pressor Response Measurement rat_model->pressor_response safety_conclusion Reduced MAO-Related Safety Risk for Contezolid serotonergic_response->safety_conclusion pressor_response->safety_conclusion

Caption: Workflow for assessing MAO inhibition potential.

Myelosuppression_Comparison cluster_linezolid Linezolid cluster_contezolid Contezolid / this compound cluster_evidence Supporting Evidence oxazolidinones Oxazolidinone Antibiotics linezolid_tox Potential for Myelosuppression oxazolidinones->linezolid_tox Class Effect contezolid_safety Reduced Myelosuppression Potential oxazolidinones->contezolid_safety Improved Safety Profile thrombocytopenia Thrombocytopenia linezolid_tox->thrombocytopenia leads to clinical_data Clinical Trial Data (e.g., Platelet Count Reduction) thrombocytopenia->clinical_data preclinical_data Preclinical Rat Studies (NOAEL) thrombocytopenia->preclinical_data lower_thrombo_risk Lower Risk of Thrombocytopenia contezolid_safety->lower_thrombo_risk results in lower_thrombo_risk->clinical_data lower_thrombo_risk->preclinical_data

Caption: Logical relationship of myelosuppression risk.

Conclusion

The available data from both preclinical and clinical studies consistently support a superior safety profile for this compound compared to earlier-generation oxazolidinones, particularly linezolid.[1][2][5] The key advantages lie in a significantly reduced risk of myelosuppression, especially thrombocytopenia, and a diminished potential for monoamine oxidase inhibition.[3][8][12] These characteristics suggest that this compound may offer a safer alternative for the treatment of serious Gram-positive infections, particularly in patients at high risk for hematologic toxicity or those receiving concomitant serotonergic medications. As with any therapeutic agent, continued post-marketing surveillance and further clinical studies will be crucial to fully delineate its long-term safety profile in diverse patient populations. Phase 3 clinical trials comparing this compound with linezolid in diabetic foot infections are ongoing and will provide further valuable data.[15][16][17]

References

Contezolid Acefosamil: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Contezolid (B1676844) acefosamil, a novel oxazolidinone antibiotic, is a prodrug that is converted in vivo to its active form, contezolid.[1] It has demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] This guide provides a comparative analysis of the cross-resistance profile of contezolid with other antibiotics, supported by in vitro susceptibility data and detailed experimental methodologies.

In Vitro Susceptibility and Cross-Resistance Profile

Contezolid's mechanism of action, like other oxazolidinones, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] This distinct mechanism limits the potential for cross-resistance with other antibiotic classes that target different cellular pathways. However, the potential for cross-resistance exists with other members of the oxazolidinone class, such as linezolid (B1675486).

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in vitro activity of contezolid and comparator antibiotics against various resistant bacterial isolates. The data is presented as MIC₅₀ and MIC₉₀ values (the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of isolates, respectively).

Table 1: In Vitro Activity of Contezolid and Comparator Agents against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Contezolid3210.50.50.25 - 1[2][5]
Contezolid6060.51≤0.06 - 2[3][6]
Linezolid60611-[3]
Vancomycin6060.51-[3]
Daptomycin----[2]
Tigecycline-≤0.0625≤0.0625-[1]
Teicoplanin----[2]

Table 2: In Vitro Activity of Contezolid and Comparator Agents against Vancomycin-Resistant Enterococcus (VRE)

AntibioticNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Contezolid1290.510.25 - 2[2][5]
Contezolid51 (VREfm)0.51-[6]
Linezolid1290.51-[2]
Daptomycin----[2]
Tigecycline-≤0.0625≤0.0625-[1]
Teicoplanin----[2]
Vancomycin----[2]
Activity Against Linezolid-Resistant Strains

Cross-resistance between contezolid and linezolid has been investigated, particularly in strains harboring known linezolid resistance mechanisms, such as the cfr (chloramphenicol-florfenicol resistance) and optrA (oxazolidinone and phenicol transferable resistance) genes. The cfr gene encodes a methyltransferase that modifies 23S rRNA, while the optrA gene encodes an ATP-binding cassette (ABC)-F protein that confers resistance through ribosomal protection.[7][8][9]

Studies have shown that contezolid may exhibit cross-resistance with linezolid in strains carrying these resistance genes.[4][5] One study demonstrated that against Staphylococcus capitis carrying the cfr gene and Enterococcus faecalis with the optrA gene, contezolid showed similar antimicrobial efficacy to linezolid.[1][5] In a separate study of 20 linezolid-resistant Enterococcus strains, all of which carried the optrA gene, the MICs for contezolid were 4 mg/L for 19 strains and 2 mg/L for one strain.[10]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Testing Protocol

The broth microdilution method is a standardized procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation prep_antibiotic Prepare 2x antibiotic stock solutions in test medium dilution1 Add 100µL of 2x antibiotic stock to the first column of wells prep_antibiotic->dilution1 prep_plate Dispense 100µL of sterile medium into all wells of a 96-well microtiter plate prep_plate->dilution1 dilution2 Perform serial two-fold dilutions by transferring 100µL from column to column dilution1->dilution2 inoculation Inoculate each well (except sterility control) with the bacterial suspension inoculum_prep Prepare bacterial inoculum to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL) inoculum_prep->inoculation incubation Incubate the plate at 35°C ± 2°C for 16-20 hours inoculation->incubation reading Visually inspect for turbidity (bacterial growth) incubation->reading mic_determination Determine MIC: the lowest concentration with no visible growth reading->mic_determination

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanism of Action and Resistance

Contezolid, as an oxazolidinone, inhibits bacterial protein synthesis at a very early stage. It binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[2][11] This action blocks the correct positioning of the initiator tRNA, thereby halting the translation process.

G cluster_ribosome Bacterial Ribosome r30S 30S Subunit r70S Functional 70S Initiation Complex r30S->r70S r50S 50S Subunit r50S->r70S protein Bacterial Protein Synthesis r70S->protein contezolid Contezolid contezolid->r50S Binds to 23S rRNA at Peptidyl Transferase Center contezolid->r70S Prevents formation resistance Resistance Mechanisms (e.g., cfr, optrA) resistance->r50S Alters binding site or protects ribosome

Caption: Mechanism of action of Contezolid and associated resistance pathways.

The primary mechanisms of resistance to oxazolidinones involve alterations of the drug's binding site on the ribosome. These can be due to point mutations in the 23S rRNA gene or through the acquisition of transferable resistance genes like cfr and optrA.[8][9] The presence of these genes can reduce the binding affinity of oxazolidinones to the ribosome, leading to elevated MIC values and potential cross-resistance within the class.

References

Validating the Target Engagement of Contezolid Acefosamil in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Contezolid Acefosamil with the alternative antibiotic, Linezolid (B1675486), focusing on the validation of their target engagement in bacteria. The information presented is supported by experimental data to aid researchers in their evaluation of these antimicrobial agents.

Introduction to this compound

This compound is a novel oxazolidinone antibiotic developed to combat infections caused by multidrug-resistant Gram-positive bacteria.[1][2] It is a prodrug that is converted in the body to its active form, Contezolid (MRX-I).[1] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis, a critical process for bacterial viability.[1][3][4] A key characteristic of Contezolid is its improved safety profile, particularly a reduced potential for myelosuppression, a known side effect of some oxazolidinones.[2]

Mechanism of Action: Targeting the Bacterial Ribosome

Both Contezolid and Linezolid target the bacterial ribosome, specifically the 50S subunit.[1][2][3][4] They bind to the 23S rRNA at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex.[2][3][4] This complex is essential for the initiation of protein synthesis. By inhibiting this early step, these antibiotics effectively halt the production of bacterial proteins, leading to a bacteriostatic effect against most susceptible pathogens.[3][4]

The following diagram illustrates the signaling pathway of protein synthesis inhibition by oxazolidinones.

Mechanism of Action of Oxazolidinones cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex forms 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex forms Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA mRNA->30S_subunit binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit binds Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Contezolid_Linezolid Contezolid / Linezolid Contezolid_Linezolid->50S_subunit binds to 23S rRNA Contezolid_Linezolid->70S_initiation_complex inhibits formation

Caption: Inhibition of bacterial protein synthesis by oxazolidinones.

Comparative In Vitro Activity

The primary measure of an antibiotic's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a bacterium. The following tables summarize the comparative MIC data for Contezolid and Linezolid against a range of Gram-positive pathogens.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Contezolid and Linezolid

Organism (No. of Isolates)AntibioticMIC50MIC90
Staphylococcus aureus (including MRSA)Contezolid0.51
Linezolid1-22
Enterococcus faecalis (including VRE)Contezolid0.51
Linezolid12
Enterococcus faecium (including VRE)Contezolid0.51
Linezolid12
Streptococcus pneumoniaeContezolid0.250.5
Linezolid0.51
Streptococcus pyogenesContezolid0.250.5
Linezolid0.51

Data compiled from multiple sources. Specific values may vary between studies.

Target Engagement Validation

Validating that an antibiotic interacts with its intended target is crucial in drug development. For oxazolidinones, this involves demonstrating binding to the bacterial ribosome and subsequent inhibition of protein synthesis.

Ribosome Binding
Inhibition of Protein Synthesis

In vitro protein synthesis inhibition assays are functional assessments of target engagement. These assays measure the concentration of a drug required to inhibit protein synthesis by 50% (IC50). For Linezolid, IC50 values in coupled transcription-translation assays with E. coli extracts have been reported to be in the range of 1.8 µM.[1][6][7] In assays specifically measuring the inhibition of the 70S initiation complex formation, the IC50 for Linezolid was reported to be 110 µM in an E. coli system and 116 µM with S. aureus ribosomes.[1][8] While specific IC50 values for Contezolid from directly comparable assays are not available in the reviewed literature, its potent MIC values suggest effective inhibition of bacterial protein synthesis.

Table 2: Functional Inhibition Data for Linezolid

Assay TypeOrganismIC50 (µM)
Coupled Transcription-TranslationE. coli1.8
70S Initiation Complex InhibitionE. coli110
70S Initiation Complex InhibitionS. aureus116

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination Start Start Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland) Start->Inoculum_Prep Antibiotic_Dilution Prepare serial two-fold dilutions of antibiotic in microtiter plate Inoculum_Prep->Antibiotic_Dilution Inoculation Inoculate wells with standardized bacterial suspension Antibiotic_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for growth (turbidity) Incubation->Reading MIC_Determination Determine MIC as the lowest concentration with no visible growth Reading->MIC_Determination End End MIC_Determination->End Comparison: this compound vs. Linezolid Target Target: 50S Ribosomal Subunit (23S rRNA) Mechanism Mechanism: Inhibition of Protein Synthesis Initiation Target->Mechanism Contezolid This compound Mechanism->Contezolid Linezolid Linezolid Mechanism->Linezolid InVitro_Activity In Vitro Activity (MICs) Contezolid->InVitro_Activity Safety_Profile Safety Profile Contezolid->Safety_Profile Linezolid->InVitro_Activity Linezolid->Safety_Profile Contezolid_Activity Generally comparable or slightly more potent than Linezolid InVitro_Activity->Contezolid_Activity Linezolid_Activity Broadly active against Gram-positive bacteria InVitro_Activity->Linezolid_Activity Contezolid_Safety Improved safety profile, lower potential for myelosuppression Safety_Profile->Contezolid_Safety Linezolid_Safety Associated with a risk of myelosuppression Safety_Profile->Linezolid_Safety

References

A Head-to-Head Comparison of Contezolid Acefosamil and Tedizolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oxazolidinone antibiotics, both Contezolid (B1676844) Acefosamil and Tedizolid (B1663884) have emerged as next-generation options for combating drug-resistant Gram-positive infections. This guide provides a detailed, data-driven comparison of these two agents, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Shared Pathway, Distinct Interactions

Both Contezolid Acefosamil and Tedizolid are prodrugs that are rapidly converted in the body to their active forms, contezolid and tedizolid, respectively. As oxazolidinones, they share a common mechanism of action: the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial translation.[1][2]

While the core mechanism is the same, subtle differences in their binding interactions with the ribosomal target may contribute to variations in their activity spectrum and potency.

Mechanism of Action of Oxazolidinones cluster_prodrug Prodrug Administration cluster_activation In Vivo Activation cluster_target Bacterial Ribosome cluster_effect Biological Effect This compound This compound Contezolid Contezolid This compound->Contezolid Phosphatases Tedizolid Phosphate Tedizolid Phosphate Tedizolid Tedizolid Tedizolid Phosphate->Tedizolid Phosphatases 50S Subunit 50S Subunit Contezolid->50S Subunit Tedizolid->50S Subunit Inhibition of Protein Synthesis Inhibition of Protein Synthesis 50S Subunit->Inhibition of Protein Synthesis Bacteriostatic Effect Bacteriostatic Effect Inhibition of Protein Synthesis->Bacteriostatic Effect

Mechanism of Action of Oxazolidinones

Antibacterial Spectrum: A Comparative Analysis of In Vitro Activity

Both contezolid and tedizolid demonstrate potent activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][4][5] Comparative data on their minimum inhibitory concentrations (MICs) are summarized below.

Table 1: Comparative In Vitro Activity (MIC in µg/mL)
Organism (No. of Isolates)DrugMIC₅₀MIC₉₀MIC RangeReference
Methicillin-Resistant S. aureus (MRSA) Contezolid0.50.50.25-1[1]
Tedizolid0.250.250.12-0.5[4]
Vancomycin-Resistant Enterococcus faecalis Contezolid---[6]
Tedizolid0.250.25-[5]
Vancomycin-Resistant Enterococcus faecium Contezolid-1.00.25-2[1]
Tedizolid---
Streptococcus pyogenes Contezolid---
Tedizolid--0.12[4]
Streptococcus agalactiae Contezolid---
Tedizolid--0.25[4]
Streptococcus pneumoniae Contezolid---
Tedizolid-0.12-0.25-

Note: Direct comparative studies are limited; data is compiled from separate studies. MIC values can vary based on testing methodology and geographic location of isolates.

Experimental Protocols: A Look into the Methodology

The in vitro activity data presented above is typically generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution)
  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of contezolid and tedizolid are prepared in the broth to achieve a range of concentrations.

  • Inoculation: The prepared bacterial suspension is added to each well of a microtiter plate containing the different antibiotic concentrations.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Experimental Workflow for MIC Determination Start Start Bacterial Isolate Preparation Bacterial Isolate Preparation Start->Bacterial Isolate Preparation Antimicrobial Dilution Antimicrobial Dilution Start->Antimicrobial Dilution Inoculation Inoculation Bacterial Isolate Preparation->Inoculation Antimicrobial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading End End MIC Reading->End

Workflow for MIC Determination

Pharmacokinetics: A Comparative Profile

Both this compound and Tedizolid exhibit favorable pharmacokinetic profiles, including high oral bioavailability, allowing for intravenous-to-oral switch therapy.

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compound (Active Moiety: Contezolid)Tedizolid Phosphate (Active Moiety: Tedizolid)Reference
Bioavailability Excellent~91%[2][7]
Half-life (t½) ~13-17 hours (IV)~12 hours[8][9]
Time to Peak Concentration (Tmax) ~2-3 hours (IV)~3.5 hours (oral)[8][9]
Protein Binding Moderate70-90%[9][10]
Elimination Primarily metabolizedPrimarily hepatic metabolism to an inactive sulfate (B86663) conjugate; ~82% fecal and ~18% renal excretion[9][11]
Dosage Adjustment Not specifiedNot required for renal or hepatic impairment[9]

Note: Pharmacokinetic parameters can vary based on patient populations and study designs.

Clinical Efficacy and Safety: Insights from Clinical Trials

Both this compound and Tedizolid have undergone rigorous clinical evaluation, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI).

Tedizolid

The efficacy and safety of tedizolid were established in the ESTABLISH-1 and ESTABLISH-2 Phase 3 trials, which compared a 6-day course of 200 mg once-daily tedizolid to a 10-day course of 600 mg twice-daily linezolid (B1675486) for ABSSSI.[12][13]

  • Efficacy: Tedizolid was found to be non-inferior to linezolid in achieving an early clinical response at 48-72 hours.[13] In a pooled analysis of the ESTABLISH trials, the early clinical response rates were 81.6% for tedizolid and 79.4% for linezolid.[13]

  • Safety: Tedizolid demonstrated a favorable safety profile. Notably, the incidence of gastrointestinal adverse events, such as nausea, was lower in the tedizolid group compared to the linezolid group.[13] Furthermore, pooled data from the ESTABLISH trials showed a lower incidence of thrombocytopenia (platelet counts <150,000 cells/mm³) with tedizolid (4.9%) compared to linezolid (10.8%) at the end of therapy.[13]

This compound

This compound has completed Phase 2 and is currently in Phase 3 clinical trials.

  • A Phase 2 trial in the U.S. evaluated the safety and efficacy of oral and intravenous formulations of this compound compared to linezolid for the treatment of ABSSSI.[14]

  • A global Phase 3 clinical trial is currently underway to evaluate the safety and efficacy of this compound (IV) and contezolid (oral) compared to linezolid for the treatment of moderate to severe diabetic foot infections.[15][16][17]

Table 3: Comparative Clinical Trial Safety Data (vs. Linezolid in ABSSSI)
Adverse EventThis compoundTedizolid (Pooled ESTABLISH Trials)Linezolid (Pooled ESTABLISH Trials)Reference
Nausea Data from ongoing trials pending8.2%12.2%[13]
Thrombocytopenia (<150,000 cells/mm³) Data from ongoing trials pending4.9% (at end of therapy)10.8% (at end of therapy)[13]

Drug Development and Approval Pathway

The development and approval of new antibiotics like this compound and Tedizolid follow a structured and rigorous pathway to ensure their safety and efficacy.

Drug Development and Approval Pathway Preclinical Preclinical Phase 1 Phase 1 Preclinical->Phase 1 IND Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 NDA Submission NDA Submission Phase 3->NDA Submission FDA Review FDA Review NDA Submission->FDA Review Approval Approval FDA Review->Approval

Drug Development Pathway

Conclusion

Both this compound and Tedizolid represent valuable additions to the armamentarium against resistant Gram-positive pathogens. Tedizolid has established its efficacy and a favorable safety profile, particularly concerning gastrointestinal and hematologic adverse events, through its comprehensive clinical trial program. This compound is a promising agent with a similar mechanism of action and antibacterial spectrum, with ongoing Phase 3 trials expected to further delineate its clinical utility and comparative safety. As more data from head-to-head comparative studies become available, a clearer picture of their respective places in therapy will emerge. Researchers and clinicians should continue to monitor the evolving data to make informed decisions in the management of complex Gram-positive infections.

References

Comparative Non-Clinical Safety and Toxicology of Contezolid Acefosamil and Other Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the non-clinical safety profiles of Contezolid (B1676844) Acefosamil, Linezolid (B1675486), and Tedizolid (B1663884), providing researchers and drug development professionals with comparative data from key toxicology studies. This guide summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key processes to facilitate an objective assessment of these antibacterial agents.

Introduction

Contezolid acefosamil is a novel oxazolidinone antibacterial agent developed to address the limitations of earlier drugs in its class, such as myelosuppression and neurotoxicity.[1][2] It is a prodrug that is rapidly converted in vivo to its active moiety, contezolid.[1] This guide provides a detailed comparison of the non-clinical safety and toxicology of this compound with two other clinically important oxazolidinones: linezolid and tedizolid.

Executive Summary of Non-Clinical Safety Profile

This compound demonstrates a favorable non-clinical safety profile, characterized by a significantly lower potential for myelosuppression and neurotoxicity compared to linezolid.[1][3] Non-clinical studies in rats and dogs have established the No-Observed-Adverse-Effect Levels (NOAELs) and have shown good tolerance at clinically relevant exposures. While comprehensive public data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound is not as extensive as for the established drugs linezolid and tedizolid, the available information points towards a promising safety profile.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are crucial for evaluating the potential adverse effects of a drug following prolonged administration.

Comparative Repeat-Dose Toxicity Data
DrugSpeciesDurationRoute of AdministrationKey FindingsNOAEL
This compound Rat (Sprague-Dawley)4 weeksIntravenousDose-dependent transient reduction in erythrocyte levels. No myelosuppressive reduction in platelet counts.[1]80 mg/kg/dose BID[1]
Dog (Beagle)4 weeksIntravenousDecreased body weight and food consumption at high doses.[1]25 mg/kg/dose BID[1]
Linezolid Rat (Sprague-Dawley)4 weeksOralMyelosuppression observed.[4]100 mg/kg/day (for contezolid in a head-to-head study)[4]
Tedizolid Phosphate (B84403) Rat and Dog2 weeks, 1 month, 3 monthsIntravenous and OralHematopoietic effects at higher doses.[5]Not explicitly stated in the provided results.
Experimental Protocols: Repeat-Dose Toxicity

Rat 4-Week Oral Toxicity Study (General Protocol)

  • Test System: Young adult Sprague-Dawley rats.

  • Administration: The test article is administered orally via gavage once daily for 28 consecutive days.

  • Dose Groups: Typically includes a control group (vehicle only) and at least three dose levels of the test article.

  • Observations: Daily clinical observations, weekly measurement of body weight and food consumption.

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Necropsy and Histopathology: Gross necropsy is performed on all animals. A comprehensive list of tissues from the control and high-dose groups is examined microscopically.

Myelosuppression

A significant concern with oxazolidinone antibiotics is their potential to cause myelosuppression, particularly thrombocytopenia.

Comparative Myelosuppression Data

This compound has been specifically designed to mitigate the myelosuppressive effects seen with older oxazolidinones.[1] In a 4-week intravenous study in rats and dogs, this compound did not cause a reduction in platelet counts, a key indicator of myelosuppression.[1] In contrast, linezolid is known to cause myelosuppression, which is often a dose-limiting toxicity.[2][3] A head-to-head 4-week oral toxicity study in rats demonstrated that the toxicity of contezolid was significantly lower than that of linezolid at the same dose levels.[4] While tedizolid is suggested to have less potential for myelosuppression than linezolid, some studies have reported hematopoietic effects.[6][7]

Neurotoxicity

Neurotoxicity, including peripheral and optic neuropathy, is another potential adverse effect associated with long-term oxazolidinone therapy.

Comparative Neurotoxicity Data
DrugStudy TypeSpeciesKey Findings
This compound 3-month neuropathological evaluationRat (Long-Evans)No evidence of neurotoxicity in the central, peripheral, and optical neurological systems.[1]
Mouse head-twitch modelMouseDevoid of neurotoxicity at supratherapeutic oral doses.[2]
Rat tyramine (B21549) challenge modelRatNo significant increase in arterial blood pressure, indicating low potential for MAO-related serotonergic neurotoxicity.[3]
Linezolid In vitro MAO inhibitionHuman enzyme isoformsReversible inhibition of MAO-A and MAO-B.[2]
Rat tyramine challenge modelRatElicited serotonergic responses.[3]
Tedizolid In vitro MAO inhibition-Weak and reversible inhibitor of MAO.[5]
Experimental Protocols: Neurotoxicity Assessment

Rat Tyramine Challenge Model

  • Objective: To assess the potential for monoamine oxidase (MAO) inhibition-related hypertensive crisis.

  • Procedure: Animals are administered the test drug. After a specified period, they are challenged with an oral dose of tyramine.

  • Endpoint: Blood pressure is monitored continuously, and the pressor response to tyramine is measured. An exaggerated hypertensive response suggests MAO inhibition.

Genotoxicity and Carcinogenicity

Genotoxicity assays are conducted to detect the potential of a drug to cause genetic mutations or chromosomal damage. Carcinogenicity studies evaluate the potential for a drug to cause cancer.

Comparative Genotoxicity and Carcinogenicity Data
DrugGenotoxicityCarcinogenicity
This compound Data not publicly available.Data not publicly available.
Linezolid Negative in a battery of in vitro and in vivo assays.[3]Carcinogenicity studies have not been performed.[1]
Tedizolid Phosphate Negative for genotoxicity in all in vitro and in vivo tests.[5]Carcinogenicity studies have not been conducted.
Experimental Protocols: Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects the ability of a test substance to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted and compared to the control.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Comparative Reproductive and Developmental Toxicity Data
DrugKey Findings
This compound Data not publicly available.
Linezolid Did not affect fertility in female rats but caused reversible reductions in male rat fertility. Fetotoxic in mice and rats at high doses, but not teratogenic.[1]
Tedizolid Phosphate Fetal toxicity observed in mice, and maternal and fetal toxicity in rats and rabbits at doses equivalent to or lower than the human therapeutic dose.[5]
Experimental Protocols: Reproductive and Developmental Toxicity

Fertility and Early Embryonic Development Study in Rats

  • Objective: To assess the effects of the test substance on male and female reproductive performance, including gamete function, mating behavior, conception, and early embryonic development.

  • Dosing: Males are typically dosed for a period before mating and through the mating period. Females are dosed for a period before mating and through implantation.

  • Endpoints: Mating and fertility indices, number of corpora lutea, implantation sites, and viable embryos are evaluated.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and metabolic pathways, the following diagrams are provided.

Metabolic Activation of this compound

Metabolic_Activation CZA This compound (CZA) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Deacylation CZD Contezolid (CZD - Active Drug) MRX1352->CZD Dephosphorylation

Caption: Metabolic pathway of this compound to its active form, Contezolid.

General Workflow for a Repeat-Dose Toxicity Study

Repeat_Dose_Toxicity_Workflow cluster_study_design Study Design cluster_dosing_observation Dosing and Observation cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Dose_Groups Dose Group Assignment (Control, Low, Mid, High) Animal_Selection->Dose_Groups Dosing Daily Dosing (e.g., 28 days) Dose_Groups->Dosing Clinical_Observation Daily Clinical Observations Dosing->Clinical_Observation Body_Weight Weekly Body Weight & Food Consumption Dosing->Body_Weight Clinical_Pathology Clinical Pathology (Hematology, Chemistry) Body_Weight->Clinical_Pathology Necropsy Gross Necropsy Clinical_Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: A generalized workflow for conducting a repeat-dose toxicity study in rodents.

Conclusion

The non-clinical data available for this compound suggest a favorable safety profile, particularly with regard to the reduced potential for myelosuppression and neurotoxicity, which are known class effects of oxazolidinones. This positions this compound as a promising candidate for the treatment of serious Gram-positive infections, potentially offering a safer alternative to existing therapies. Further publication of comprehensive non-clinical safety data, including genotoxicity, carcinogenicity, and reproductive toxicity studies, will be crucial for a complete comparative assessment. The information presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the non-clinical safety and toxicology of this important new antibacterial agent in comparison to established oxazolidinones.

References

A Comparative Analysis of Contezolid Acefosamil's Post-Therapy Efficacy in Treating Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical trial data reveals Contezolid Acefosamil as a promising new therapeutic agent in the fight against challenging Gram-positive bacterial infections. This guide provides a detailed comparison of its post-therapy efficacy against established treatments, Linezolid and Tedizolid, with a focus on quantitative outcomes and experimental methodologies to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a novel oxazolidinone antibiotic, has demonstrated comparable efficacy to Linezolid in a Phase 2 clinical trial for Acute Bacterial Skin and Skin Structure Infections (ABSSSI), with a potentially favorable safety profile.[1][2][3] Post-therapy evaluation data from this trial indicates similar favorable response rates between this compound and Linezolid. In comparison, Tedizolid, another oxazolidinone, has shown non-inferiority to Linezolid in Phase 3 trials for ABSSSI, with the advantage of a shorter treatment duration. This guide will delve into the specifics of these findings, presenting the data in a clear, comparative format.

Mechanism of Action: A Shared Target with Structural Nuances

This compound is a prodrug that is converted in the body to its active form, Contezolid.[3] Like other oxazolidinones such as Linezolid and Tedizolid, Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial protein production.[4][5][6] Cryo-electron microscopy studies have revealed that while these oxazolidinones share a common binding region on the ribosome, subtle differences in their molecular interactions can influence their activity and potentially their safety profiles.[4][5][6]

cluster_drug Oxazolidinone Antibiotic (Contezolid, Linezolid, Tedizolid) cluster_ribosome Bacterial Ribosome Drug Oxazolidinone Antibiotic 50S 50S Ribosomal Subunit Drug->50S Binds to 70S Functional 70S Initiation Complex 50S->70S Prevents formation of 30S 30S Ribosomal Subunit 30S->70S Protein_Synthesis Bacterial Protein Synthesis 70S->Protein_Synthesis Required for Inhibition Inhibition Protein_Synthesis->Inhibition

Mechanism of action for oxazolidinone antibiotics.

Post-Therapy Efficacy: A Tabulated Comparison

The following tables summarize the post-therapy evaluation (PTE) data from key clinical trials comparing this compound, Linezolid, and Tedizolid.

Table 1: this compound vs. Linezolid in ABSSSI (Phase 2)
Outcome (Post-Therapy Evaluation)This compoundLinezolid
Favorable Response Rate (ITT Population) 76.3%73.8%

Data from a Phase 2, randomized, double-blind clinical trial in patients with ABSSSI. The PTE visit occurred 7-14 days after the end of therapy.[1]

Table 2: Tedizolid vs. Linezolid in ABSSSI (Pooled Phase 3 ESTABLISH Trials)
Outcome (Post-Therapy Evaluation)TedizolidLinezolid
Investigator-Assessed Clinical Response (ITT Population) 86.7%86.8%

Data from a pooled analysis of the ESTABLISH-1 and ESTABLISH-2 Phase 3, randomized, double-blind, non-inferiority trials in patients with ABSSSI. The PTE was conducted 7 to 14 days after the end of therapy.[7]

Experimental Protocols: A Closer Look at the Methodologies

This compound Phase 2 ABSSSI Trial (NCT03747497)
  • Study Design: A randomized, double-blind trial comparing the safety and efficacy of this compound to Linezolid for the treatment of ABSSSI.[1][8]

  • Patient Population: Adults with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infections) with systemic signs of infection.[8][9]

  • Dosing Regimen:

    • This compound: 1500 mg IV loading dose, followed by 1000 mg IV twice daily, with an option to switch to 1300 mg oral tablets twice daily after at least 3 IV doses.[1]

    • Linezolid: 600 mg IV twice daily, with an option to switch to 600 mg oral tablets twice daily after at least 3 doses.[1]

  • Duration of Therapy: 10 to 14 days.[1]

  • Primary Efficacy Endpoint: Early clinical response at 48-72 hours after initiation of study drug.[1]

  • Post-Therapy Evaluation: A follow-up visit conducted 7-14 days after the end of therapy to assess clinical cure.[1]

Screening Patient Screening (ABSSSI Diagnosis) Randomization Randomization (2:1) Screening->Randomization CA_Arm This compound Arm (IV with optional oral switch) Randomization->CA_Arm L_Arm Linezolid Arm (IV with optional oral switch) Randomization->L_Arm Treatment 10-14 Day Treatment Period CA_Arm->Treatment L_Arm->Treatment EOT End of Treatment (EOT) Treatment->EOT PTE Post-Therapy Evaluation (PTE) (7-14 days after EOT) EOT->PTE

This compound Phase 2 ABSSSI trial workflow.

Tedizolid ESTABLISH Phase 3 Trials (ESTABLISH-1 & ESTABLISH-2)
  • Study Design: Two randomized, double-blind, double-dummy, multicenter, multinational, non-inferiority trials (ESTABLISH-1: oral therapy; ESTABLISH-2: IV to oral therapy).[10][11][12][13]

  • Patient Population: Patients aged ≥12 years (ESTABLISH-2) or ≥18 years (ESTABLISH-1) with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection) with a minimum lesion area of 75 cm².[10][12][13]

  • Dosing Regimen:

    • Tedizolid: 200 mg once daily for 6 days.[7][11][12]

    • Linezolid: 600 mg twice daily for 10 days.[7][11][12]

  • Primary Efficacy Endpoint: Early clinical response at 48-72 hours (≥20% reduction in lesion area).[11][12]

  • Post-Therapy Evaluation: An investigator-assessed clinical response was evaluated 7-14 days after the end of therapy.[7]

Screening Patient Screening (ABSSSI with ≥75 cm² lesion) Randomization Randomization (1:1) Screening->Randomization T_Arm Tedizolid Arm (200 mg once daily for 6 days) Randomization->T_Arm L_Arm Linezolid Arm (600 mg twice daily for 10 days) Randomization->L_Arm EOT_T End of Treatment (Day 6) T_Arm->EOT_T EOT_L End of Treatment (Day 10) L_Arm->EOT_L PTE Post-Therapy Evaluation (PTE) (7-14 days after EOT) EOT_T->PTE EOT_L->PTE

Tedizolid ESTABLISH Phase 3 trials workflow.

Future Directions: The Ongoing this compound Phase 3 Trial in DFI

A large-scale, global Phase 3 clinical trial (NCT05369052) is currently underway to evaluate the safety and efficacy of this compound compared to Linezolid in adults with moderate to severe Diabetic Foot Infections (DFI).[14][15][16] This study will provide further crucial data on the post-therapy efficacy of this compound in a different and challenging patient population.

Key Aspects of the DFI Phase 3 Trial Protocol:
  • Patient Population: Approximately 865 adults with moderate to severe DFI.[14][15][16]

  • Treatment Duration: 14 to 28 days.[14][15][16]

  • Endpoints: The trial will assess both the safety and efficacy of this compound/Contezolid versus Linezolid.

Conclusion

The available clinical trial data indicates that this compound is a promising new oxazolidinone with post-therapy efficacy comparable to Linezolid in the treatment of ABSSSI. Its potential for an improved safety profile, particularly concerning myelosuppression, warrants further investigation in the ongoing Phase 3 trial in DFI.[2][3] For researchers and drug development professionals, this compound represents a significant advancement in the development of new antibiotics to combat resistant Gram-positive pathogens. The results of the ongoing Phase 3 trial will be pivotal in further defining its role in the clinical setting.

References

Safety Operating Guide

Personal protective equipment for handling Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Contezolid Acefosamil, a novel oxazolidinone antibiotic prodrug. Adherence to these procedures is essential to ensure personal safety and maintain a sterile environment for research applications.

This compound (also known as MRX-4) is an orally and intravenously administered prodrug of the active antimicrobial metabolite, Contezolid (MRX-I). It is under investigation for its efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a potent investigational compound, it requires careful handling to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general guidelines for handling hazardous drugs and potent pharmaceutical compounds.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free chemotherapy gloves meeting ASTM D6978 standard.[1][2]Prevents skin contact and absorption. Double gloving provides an extra layer of protection, with the inner glove worn under the gown cuff and the outer glove over the cuff.[3] Powder-free gloves are recommended to avoid aerosolization and contamination of the work area.[4]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]Protects against splashes and contamination of personal clothing. The gown should close in the back to provide a solid front.
Eye Protection Safety glasses with side shields, goggles, or a face shield.[1]Protects eyes from splashes or aerosols, especially when handling the powdered form of the compound.
Respiratory Protection N95 or higher-rated respirator.Recommended when handling the powder outside of a containment device (e.g., biological safety cabinet or fume hood) to prevent inhalation of fine particles. A chemical cartridge-type respirator may be necessary for large spills.[4]
Additional Garb Disposable head, hair, and shoe covers.[1]Used to maintain a sterile environment and prevent the tracking of contaminants out of the laboratory.

Operational Plan for Handling this compound

This section outlines the step-by-step procedure for safely handling this compound during routine laboratory experiments.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats, vials), and waste disposal containers are within reach inside the containment area.

  • Don PPE: Put on all required PPE in the correct order (gown, inner gloves, hair/shoe covers, mask, eye protection, outer gloves).

Handling the Compound:

  • Weighing: If working with the solid form, carefully weigh the desired amount on a tared weigh boat inside the containment area. Avoid creating dust.

  • Solubilization: this compound is highly water-soluble.[5] When preparing solutions, add the solvent to the solid to minimize the potential for aerosolization.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.

  • Transport: When moving the compound or its solutions, use sealed, secondary containers to prevent spills.

Post-Handling:

  • Decontamination: Wipe down all surfaces and equipment that came into contact with the compound using an appropriate deactivating and cleaning agent.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips, weigh boats) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gown, shoe covers) Place in a sealed, labeled bag or container for hazardous waste disposal immediately after use.[3]
Liquid Waste (e.g., solutions containing the compound) Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's safety office.
Sharps (e.g., needles, syringes) Dispose of in a designated sharps container for hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a research setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Designate Handling Area (e.g., Fume Hood) gather_materials 2. Assemble PPE and Handling Equipment prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh solubilize 5. Prepare Solution weigh->solubilize label_containers 6. Label All Containers solubilize->label_containers decontaminate 7. Decontaminate Work Area and Equipment label_containers->decontaminate dispose_waste 8. Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid Acefosamil
Reactant of Route 2
Reactant of Route 2
Contezolid Acefosamil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.